MS31
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H27N3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine |
InChI |
InChI=1S/C20H27N3O2/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3 |
InChI 键 |
XQQZNYFJATXWON-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
MS31: A Deep Dive into the Mechanism of a Selective SPIN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MS31, a potent and selective inhibitor of Spindlin 1 (SPIN1). SPIN1 is a chromatin reader protein that recognizes and binds to specific post-translational modifications on histone tails, playing a crucial role in transcriptional regulation. Its overexpression is implicated in several cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying SPIN1 biology and as a lead compound for the development of novel anti-cancer agents.
Core Mechanism of Action: Disrupting the Reader Function
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between SPIN1 and trimethylated histone H3 at lysine (B10760008) 4 (H3K4me3) .[1][2] SPIN1 recognizes this histone mark through its Tudor domains, specifically within a defined "aromatic cage" in Tudor domain II.[1] this compound acts as a competitive inhibitor by selectively binding to this aromatic cage within the second Tudor domain of SPIN1.[1] This binding event physically occludes the recognition and binding of the H3K4me3 mark, thereby inhibiting the "reader" function of SPIN1. By preventing SPIN1 from engaging with chromatin at sites of H3K4me3, this compound effectively blocks the downstream signaling pathways that are dependent on this interaction, which are often linked to cellular proliferation and survival.[1]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Assay | Value | Target/Interaction | Reference |
| IC50 | AlphaLISA | 77 nM | SPIN1-H3K4me3 Interaction | [1][2] |
| IC50 | Fluorescence Polarization (FP) | 243 nM | SPIN1-H3K4me3 Interaction | [1][2] |
| Kd | Isothermal Titration Calorimetry (ITC) | 91 nM | Binding to SPIN1 Tudor Domain II | [1][2] |
| IC50 | NanoBRET Cellular Target Engagement | 3.2 µM | SPIN1-Histone H3 Interaction in U2OS cells | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound inhibition of SPIN1.
Caption: Workflow for characterizing this compound.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and the available information on this compound.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay measures the ability of this compound to disrupt the interaction between biotinylated H3K4me3 peptide and GST-tagged SPIN1 protein.
-
Materials:
-
Recombinant GST-SPIN1 protein
-
Biotinylated H3K4me3 peptide (e.g., ARTKQTARK(me3)STGGKAPRKQLA-biotin)
-
AlphaLISA GST Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound compound series
-
384-well white opaque microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add GST-SPIN1 and biotin-H3K4me3 peptide to all wells at a final concentration determined by prior optimization (e.g., 10-30 nM).
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add a mixture of AlphaLISA GST Acceptor beads and Streptavidin-coated Donor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 615 nm).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay measures the displacement of a fluorescently labeled H3K4me3 peptide from SPIN1 by this compound.
-
Materials:
-
Recombinant SPIN1 protein
-
Fluorescently labeled H3K4me3 peptide (e.g., FAM-ARTKQTARK(me3)STGGK)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound compound series
-
384-well black, low-volume microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add SPIN1 protein and the fluorescently labeled H3K4me3 peptide at optimized concentrations (e.g., 50-100 nM SPIN1 and 10-20 nM peptide).
-
Add the serially diluted this compound or DMSO to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm, emission at 535 nm for FAM).
-
Determine IC50 values from the competition binding curves.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change upon binding of this compound to SPIN1, allowing for the determination of the dissociation constant (Kd).
-
Materials:
-
Highly pure, concentrated recombinant SPIN1 protein (e.g., Tudor domain II construct)
-
This compound compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), with matched DMSO concentration in both protein and compound solutions.
-
-
Procedure:
-
Thoroughly dialyze or buffer-exchange the SPIN1 protein into the ITC buffer.
-
Dissolve this compound in the same ITC buffer to a concentration typically 10-20 times that of the protein.
-
Load the SPIN1 solution into the sample cell of the ITC instrument (e.g., at 10-20 µM).
-
Load the this compound solution into the injection syringe (e.g., at 100-200 µM).
-
Perform a series of injections of this compound into the SPIN1 solution at a constant temperature (e.g., 25 °C).
-
Record the heat released or absorbed after each injection.
-
Integrate the heat signals and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of this compound to engage with SPIN1 in a live-cell context.
-
Materials:
-
U2OS (or other suitable) cells
-
Plasmid encoding a NanoLuc®-SPIN1 fusion protein
-
NanoBRET™ tracer for SPIN1
-
NanoBBEET™ Substrate and inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
This compound compound series
-
White, 96-well or 384-well assay plates
-
-
Procedure:
-
Transfect cells with the NanoLuc®-SPIN1 plasmid and seed them into the assay plate.
-
After 24 hours, replace the medium with Opti-MEM® containing the NanoBRET™ tracer.
-
Add serially diluted this compound or DMSO to the wells and incubate at 37 °C and 5% CO2 for a defined period (e.g., 2 hours).
-
Add the NanoBRET™ Substrate and inhibitor solution to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the cellular IC50 from the dose-response curve.
-
Selectivity and Cellular Activity
A key feature of this compound is its high selectivity for SPIN1. It has been shown to have minimal or no activity against a broad panel of other epigenetic reader and writer proteins, including various methyltransferases and acetyltransferases.[1] Furthermore, this compound is cell-permeable and has demonstrated target engagement in cellular assays, disrupting the interaction between SPIN1 and histone H3 in U2OS cells.[1] Importantly, this compound has been shown to be non-toxic to several non-tumorigenic cell lines, highlighting its potential for further development as a therapeutic agent.[1]
References
An In-depth Technical Guide to MS31 Trihydrochloride: A Selective SPIN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS31 trihydrochloride is a potent and selective, fragment-like small molecule inhibitor of Spindlin 1 (SPIN1), a methyl-lysine reader protein implicated in the transcriptional activation of oncogenic pathways. Developed through the optimization of a weakly active screening hit, this compound demonstrates high-affinity binding to the second Tudor domain of SPIN1, effectively disrupting its interaction with histone H3 trimethylated at lysine (B10760008) 4 (H3K4me3). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound trihydrochloride, including detailed experimental protocols and a summary of its biochemical and cellular activity. The information presented herein is intended to support further investigation into the therapeutic potential of targeting SPIN1 in various disease contexts.
Discovery and Development
The discovery of this compound trihydrochloride originated from a screening of an epigenetic compound library, which identified UNC0638, a known inhibitor of the histone methyltransferases G9a and GLP, as a weak inhibitor of SPIN1.[1] A subsequent structure-activity relationship (SAR) study focused on optimizing this hit by truncating the chemical structure of UNC0638, leading to the development of the more potent and selective fragment-like SPIN1 inhibitor, this compound.[2] A structurally analogous but inactive compound, MS31N, was also synthesized to serve as a negative control in biological assays.[1]
Mechanism of Action
This compound trihydrochloride exerts its inhibitory effect by selectively binding to the second of the three Tudor domains of the SPIN1 protein.[1][3] This binding event occurs within the "aromatic cage" of the Tudor domain, a region responsible for recognizing and binding to methylated lysine residues on histone tails, particularly H3K4me3.[3] By occupying this binding pocket, this compound competitively inhibits the interaction between SPIN1 and its histone substrate, thereby preventing the recruitment of the transcriptional machinery to target genes.[3] The crystal structure of the SPIN1-MS31 complex has confirmed this binding mode.[3]
Spindlin 1 is a transcriptional co-activator involved in several signaling pathways critical for cell proliferation and survival, including the Wnt/β-catenin and MAPK pathways.[4][5] By inhibiting SPIN1, this compound has the potential to modulate these pathways and exert anti-proliferative effects in cancer cells where SPIN1 is overexpressed.
SPIN1 Signaling Pathway
The following diagram illustrates the central role of SPIN1 in the Wnt/β-catenin signaling pathway and its potential point of inhibition by this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀Cl₃N₃O₂ |
| Molecular Weight | 466.83 g/mol |
| Form | Trihydrochloride salt |
Biochemical and Cellular Activity
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Assay | Parameter | Value | Reference |
| AlphaLISA | IC₅₀ | 77 nM | [6] |
| Fluorescence Polarization (FP) | IC₅₀ | 243 nM | [6] |
| Isothermal Titration Calorimetry (ITC) | K_d | 91 nM | [7] |
This compound has demonstrated high selectivity for SPIN1 over other epigenetic reader and writer proteins.[3] Furthermore, it is reported to be non-toxic to non-tumorigenic cell lines.[6]
Experimental Protocols
Chemical Synthesis
While a detailed step-by-step synthesis protocol for this compound trihydrochloride is not publicly available in the reviewed literature, the synthesis of its parent quinazoline (B50416) scaffold and related derivatives has been described.[2][8][9] The general approach involves multi-step synthesis starting from substituted anilines, followed by cyclization to form the quinazoline core, and subsequent functionalization to introduce the side chains responsible for binding to the SPIN1 Tudor domain. The synthesis of related 6,7-dimethoxy-4-anilinoquinolines has also been reported.[10] The trihydrochloride salt form is likely obtained by treating the final compound with hydrochloric acid.
AlphaLISA (Amplified Luminescent Proximity Homestead Assay)
This protocol provides a general framework for an AlphaLISA-based assay to measure the inhibition of the SPIN1-H3K4me3 interaction. Specific concentrations and buffer components should be optimized for the particular reagents and instrumentation used.
Objective: To determine the IC₅₀ of this compound for the inhibition of the SPIN1 and H3K4me3 interaction.
Materials:
-
Recombinant SPIN1 protein
-
Biotinylated H3K4me3 peptide
-
Streptavidin-coated Donor beads
-
Anti-SPIN1 antibody-conjugated Acceptor beads
-
AlphaLISA assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
-
This compound trihydrochloride stock solution
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of this compound trihydrochloride in the assay buffer.
-
In a 384-well plate, add the SPIN1 protein and the anti-SPIN1 Acceptor beads. Incubate for 1 hour at room temperature.
-
Add the biotinylated H3K4me3 peptide and the serially diluted this compound or vehicle control to the wells.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible microplate reader at an excitation of 680 nm and emission of 615 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
This protocol outlines a general procedure for an FP-based competition assay to assess the binding of this compound to SPIN1.
Objective: To determine the IC₅₀ of this compound by measuring its ability to displace a fluorescently labeled tracer from SPIN1.
Materials:
-
Recombinant SPIN1 protein
-
Fluorescently labeled peptide tracer that binds to SPIN1 (e.g., fluorescein-labeled H3K4me3 peptide)
-
FP assay buffer (e.g., PBS, 0.01% Triton X-100)
-
Black, low-binding 384-well microplates
-
This compound trihydrochloride stock solution
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentration of SPIN1 and the fluorescent tracer to achieve a stable and significant polarization signal.
-
Prepare serial dilutions of this compound trihydrochloride in the assay buffer.
-
In a 384-well plate, add the SPIN1 protein and the serially diluted this compound or vehicle control.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent displacement for each concentration of this compound and determine the IC₅₀ value.
Preclinical and Clinical Development
As of the latest available information, there are no published in vivo preclinical studies detailing the pharmacokinetics or efficacy of this compound trihydrochloride in animal models.[11] Similarly, no clinical trials involving this compound trihydrochloride have been registered. Further research is required to evaluate the therapeutic potential of this compound in a physiological setting.
Future Directions
This compound trihydrochloride serves as a valuable chemical probe for elucidating the biological functions of SPIN1. Future research efforts should focus on:
-
Comprehensive in vivo characterization, including pharmacokinetic and toxicology studies.
-
Evaluation of efficacy in relevant animal models of cancer and other diseases where SPIN1 is implicated.
-
Further optimization of the this compound scaffold to improve potency, selectivity, and drug-like properties.
-
Exploration of the effects of this compound on downstream gene expression and cellular phenotypes regulated by the Wnt/β-catenin and MAPK signaling pathways.
Conclusion
This compound trihydrochloride is a first-in-class, potent, and selective fragment-like inhibitor of the methyl-lysine reader protein SPIN1. Its discovery and characterization have provided a crucial tool for the scientific community to investigate the role of SPIN1 in health and disease. The detailed methodologies and data presented in this guide are intended to facilitate further research and development of SPIN1 inhibitors as a potential novel class of therapeutics.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Publications | ULTRA-DD [ultra-dd.org]
- 5. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound trihydrochloride - Immunomart [immunomart.com]
- 7. Phase separation of SPIN1 through its IDR facilitates histone methylation readout and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
SPIN1 Protein Function in Gene Transcription: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spindlin1 (SPIN1) is a multifunctional protein that has emerged as a critical regulator of gene transcription. Initially identified for its role in cell cycle progression, subsequent research has unveiled its function as an epigenetic reader, interpreting histone modifications to modulate gene expression. This technical guide provides a comprehensive overview of the core functions of SPIN1 in gene transcription, detailing its mechanism of action, interacting partners, and involvement in key signaling pathways. The content is structured to provide researchers and drug development professionals with a thorough understanding of SPIN1 biology, including quantitative data for comparative analysis and detailed experimental protocols for practical application.
Core Function of SPIN1 in Gene Transcription
SPIN1 functions as a "histone code" reader, a class of proteins that recognize and bind to specific post-translational modifications on histone tails. This interaction is central to its role in regulating gene transcription. SPIN1 is characterized by the presence of three tandem Tudor-like domains, which are responsible for recognizing and binding to methylated lysine (B10760008) and arginine residues on histones.[1]
Histone Mark Recognition
SPIN1 exhibits a remarkable promiscuity in its binding to various histone methylation marks, allowing it to act as a versatile transcriptional coactivator or, in some contexts, a repressor. Its Tudor domains have been shown to interact with:
-
H3K4me3 (Histone H3 trimethylated at lysine 4): This mark is predominantly associated with active gene promoters. SPIN1's recognition of H3K4me3 is a key mechanism for its recruitment to transcriptionally active chromatin regions, where it facilitates the expression of target genes, including ribosomal RNA (rRNA) genes.[1]
-
H3R8me2a (Histone H3 asymmetrically dimethylated at arginine 8): The presence of this mark can enhance SPIN1's binding to H3K4me3, suggesting a combinatorial readout of histone modifications.[2]
-
H3K9me3 (Histone H3 trimethylated at lysine 9): Traditionally viewed as a repressive mark, SPIN1's interaction with H3K9me3 highlights its functional complexity. This interaction is implicated in DNA damage repair processes.[1]
-
H4K20me3 (Histone H4 trimethylated at lysine 20): Another mark typically associated with silent chromatin, SPIN1's binding to H4K20me3 suggests its involvement in a broader range of chromatin-related processes beyond active transcription.
The ability of SPIN1 to recognize both activating and repressive histone marks underscores its role as a nuanced regulator of gene expression, capable of integrating multiple epigenetic signals.
Mechanism of Transcriptional Regulation
Upon binding to specific histone marks, SPIN1 acts as a scaffold to recruit other proteins and protein complexes to chromatin, thereby influencing the transcriptional machinery. One of the key mechanisms through which SPIN1 promotes transcription is by facilitating the recruitment and activity of RNA Polymerase II (RNAPII). It is known to interact with the histone chaperone Spt6, which is involved in maintaining chromatin structure during transcriptional elongation.
Furthermore, the N-terminal intrinsically disordered region (IDR) of SPIN1 plays a crucial role in its function. This region can undergo liquid-liquid phase separation (LLPS), leading to the formation of biomolecular condensates.[3] These SPIN1-containing condensates can create localized environments that are enriched in transcription factors and other components of the transcriptional machinery, thereby enhancing the efficiency of gene expression.[3] Deletion of the IDR has been shown to impair the chromatin-binding ability of SPIN1.[4]
Quantitative Data
The following tables summarize key quantitative data related to SPIN1's function, providing a valuable resource for comparative analysis and experimental design.
Table 1: Binding Affinities of SPIN1 for Histone Peptides
| Histone Peptide | Dissociation Constant (Kd) | Experimental Method | Reference |
| H3K4me3 | ~0.8 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| H3K4me2 | ~6 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| H3K4me1 | ~11 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| H3 (1-20) K4me3 | 54 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| H3 "K4me3-R8me2a" | 33 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| H3 "K4me3-K9me3" | 16 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| H3 "K4me3-K9me2" | 17 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| H3 "K4me3-K9me1" | 20 nM | Isothermal Titration Calorimetry (ITC) | [4] |
Table 2: IC50 Values of SPIN1 Inhibitors
| Inhibitor | IC50 | Target Interaction | Reference |
| A366 | 72 nM | SPIN1-H3K4me3 interaction | [5] |
| MS31 | 77 nM | SPIN1-H3K4me3 interaction | [5] |
| Compound 11 | 200 ± 40 nM (G9a), 50 ± 4 nM (GLP) | Dual SPIN1 and G9a/GLP inhibitor | [6] |
| Compound 18 (MS8535) | Not specified (potent) | Selective SPIN1 inhibitor | [6] |
Table 3: Fold Change of SPIN1 Target Gene Expression Upon SPIN1 Knockdown
| Gene | Fold Change (Downregulation) | Cell Line | Experimental Method | Reference |
| IL1B | >0.5 | T778 liposarcoma | RNA-seq, RT-qPCR | |
| BST2 | >0.5 | T778 liposarcoma | RNA-seq, RT-qPCR | |
| C1QTNF1 | >0.5 | T778 liposarcoma | RNA-seq, RT-qPCR | |
| ALDH1A3 | >0.5 | T778 liposarcoma | RNA-seq, RT-qPCR | |
| IFI44L | >0.5 | T778 liposarcoma | RNA-seq, RT-qPCR | |
| rDNA | >0.5 | T778 liposarcoma | RNA-seq, RT-qPCR |
Signaling Pathways Involving SPIN1
SPIN1 is implicated in several signaling pathways that are crucial for cell growth, proliferation, and survival. Its role as a transcriptional coactivator for key genes within these pathways often contributes to tumorigenesis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. SPIN1 has been shown to be a positive regulator of Wnt/TCF4 target genes.[7] It is thought to be recruited to the promoters of these genes through its interaction with H3K4me3, where it facilitates their transcription.
Caption: Wnt/β-catenin signaling pathway involving SPIN1.
RET Signaling Pathway
The RET (Rearranged during Transfection) signaling pathway plays a critical role in the development of the nervous system and is implicated in several types of cancer. SPIN1 has been identified as a key regulator of this pathway. It directly enhances the expression of Glial cell line-Derived Neurotrophic Factor (GDNF), a ligand that activates the RET receptor tyrosine kinase.[2] SPIN1 achieves this in cooperation with the transcription factor MAZ.[2]
Caption: SPIN1-mediated regulation of the RET signaling pathway.
uL18-MDM2-p53 Pathway
The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. Ribosomal proteins, such as uL18 (RPL5), can bind to MDM2 and inhibit its activity, thereby stabilizing p53. SPIN1 has been shown to sequester uL18 in the nucleolus, preventing its interaction with MDM2 in the nucleoplasm.[3][5] This leads to increased MDM2-mediated degradation of p53, promoting cell survival and tumorigenesis.[3][5]
Caption: SPIN1's role in the uL18-MDM2-p53 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SPIN1's function in gene transcription.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of SPIN1.
Materials:
-
Cells expressing endogenous or tagged SPIN1 (e.g., HEK293T, U2OS)
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Nuclear lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)
-
Sonicator (e.g., Bioruptor)
-
SPIN1-specific antibody or antibody against the tag (e.g., anti-FLAG, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Workflow:
Caption: Workflow for a Chromatin Immunoprecipitation-sequencing (ChIP-seq) experiment.
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with SPIN1 in a cellular context.
Materials:
-
Cells expressing endogenous or tagged SPIN1
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
SPIN1-specific antibody or antibody against the tag
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Western blotting reagents and antibodies against potential interacting partners
Workflow:
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Luciferase Reporter Assay
Objective: To quantify the effect of SPIN1 on the transcriptional activity of a specific gene promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Luciferase reporter plasmid containing the promoter of a SPIN1 target gene upstream of the luciferase gene
-
Expression plasmid for SPIN1 (or siRNA for SPIN1 knockdown)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Workflow:
Caption: Workflow for a dual-luciferase reporter assay.
Conclusion
SPIN1 is a multifaceted protein that plays a pivotal role in the epigenetic regulation of gene transcription. Its ability to recognize a diverse array of histone methylation marks, coupled with its capacity to form phase-separated condensates, positions it as a key integrator of epigenetic information and a potent modulator of transcriptional output. The involvement of SPIN1 in critical signaling pathways and its deregulation in various cancers make it an attractive target for therapeutic intervention. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the biology of SPIN1 and to devise strategies to modulate its activity for therapeutic benefit. The provided quantitative data and detailed experimental protocols are intended to facilitate the design and execution of rigorous scientific inquiry into the function of this important protein.
References
- 1. Phase separation of SPIN1 through its IDR facilitates histone methylation readout and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone code reader SPIN1 controls RET signaling in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPIN1 promotes tumorigenesis by blocking the uL18 (universal large ribosomal subunit protein 18)-MDM2-p53 pathway in human cancer | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. SPIN1 promotes tumorigenesis by blocking the uL18 (universal large ribosomal subunit protein 18)-MDM2-p53 pathway in human cancer | eLife [elifesciences.org]
- 6. Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis - Creative Proteomics [creative-proteomics.com]
- 7. SPIN1 spindlin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
MS31 Trihydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS31 trihydrochloride is a potent and selective small molecule inhibitor of Spindlin1 (SPIN1), a methyl-lysine reader protein implicated in oncogenesis. By disrupting the interaction between SPIN1 and its histone mark target, H3K4me3, this compound offers a valuable tool for investigating the role of SPIN1 in various cellular processes and as a potential therapeutic agent. These application notes provide an overview of this compound trihydrochloride, including its mechanism of action, and detailed protocols for its use in common in vitro and in vivo research applications.
Product Information: Supplier and Purity
This compound trihydrochloride is commercially available from several suppliers, ensuring accessibility for the research community. The purity of the compound is a critical factor for reliable and reproducible experimental outcomes. Below is a summary of available information from various vendors.
| Supplier | Purity |
| MedChemExpress | 99.78% |
| AOBIOUS | 99.79% |
| MedKoo | 99.53% |
| Adooq | 99.78% |
| Selleckchem | >98% |
| Cayman Chemical | ≥98% |
| Bio-Techne | ≥98% |
| Focus biomolecules | >98% by HPLC |
| Immunomart | Not specified |
| ChemicalBook | Not specified |
Mechanism of Action and Signaling Pathways
This compound trihydrochloride is a selective, high-affinity inhibitor of SPIN1. [1]It functions by disrupting the binding of the SPIN1 protein to the trimethylated lysine (B10760008) 4 on histone H3 (H3K4me3). This epigenetic mark is associated with active gene transcription. By inhibiting this interaction, this compound effectively modulates the expression of SPIN1 target genes, which include key oncogenes such as c-MYC, CCND2, and survivin.
SPIN1 has been shown to be an activator of several cancer-related signaling pathways, including the Wnt, RET, and MAPK pathways. [2][3]Inhibition of SPIN1 by this compound can therefore lead to the downregulation of these pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells.
References
Dissolving MS31 Trihydrochloride for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS31 trihydrochloride is a selective, high-affinity inhibitor of the methyl-lysine reader protein Spindlin 1 (SPIN1). It effectively disrupts the interaction between SPIN1 and histone H3 trimethylated at lysine (B10760008) 4 (H3K4me3), with an IC50 of 77 nM.[1][2] By targeting this interaction, this compound serves as a valuable tool for investigating the role of SPIN1 in various cellular processes, including gene transcription and cell cycle regulation. Notably, this compound has been reported to be non-toxic to non-tumorigenic cells, making it a promising candidate for further investigation in oncology and other disease areas.[1] Proper dissolution and preparation of this compound trihydrochloride are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a comprehensive protocol for the solubilization and use of this compound trihydrochloride in a research setting.
Data Presentation
The solubility of this compound trihydrochloride has not been extensively reported. However, based on the general properties of trihydrochloride salts and available information on similar compounds, a starting point for solubilization can be established. It is always recommended to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Expected Solubility | Recommended Starting Concentration for Stock Solution | Final Concentration in Cell Culture Medium |
| Sterile, cell culture grade water | Likely soluble | 1-10 mM | Should be kept as low as possible; typically <0.1% of the final volume |
| Dimethyl sulfoxide (B87167) (DMSO) | High solubility | 10-50 mM | Should not exceed 0.5% (v/v) to avoid cytotoxicity |
| Phosphate-Buffered Saline (PBS), sterile | Likely soluble | 1-10 mM | Dependent on the experimental design |
Note: One supplier provides this compound trihydrochloride as a 10 mM solution in DMSO.
Signaling Pathway of SPIN1
Spindlin 1 (SPIN1) is a chromatin reader protein that recognizes and binds to specific histone modifications, thereby influencing gene expression. It has been implicated in several signaling pathways that are crucial for cell proliferation and survival. Inhibition of SPIN1 by this compound can modulate these pathways.
Caption: SPIN1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Trihydrochloride
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound trihydrochloride powder
-
Sterile, cell culture grade water or Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound trihydrochloride (C₂₀H₃₀Cl₃N₃O₂) is approximately 466.83 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound trihydrochloride powder.
-
-
Dissolution:
-
Aqueous-based stock (Recommended starting point):
-
Aseptically transfer the weighed powder to a sterile conical tube.
-
Add a small volume of sterile, cell culture grade water (e.g., 800 µL for a final volume of 1 mL) to the tube.
-
Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication may aid dissolution.
-
Once dissolved, bring the final volume to 1 mL with sterile water.
-
-
DMSO-based stock:
-
Aseptically transfer the weighed powder to a sterile conical tube.
-
Add the desired volume of DMSO (e.g., 1 mL) to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
-
Sterile Filtration:
-
Draw the dissolved stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, light-protected tube. This step is crucial for removing any potential microbial contamination and undissolved particulates.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[3]
-
Protocol 2: Cell Viability Assay using this compound Trihydrochloride
This protocol outlines a general method to assess the effect of this compound trihydrochloride on cell viability using a common method like the MTT assay.
Materials:
-
96-well cell culture plates
-
Cells of interest in culture
-
Complete cell culture medium
-
This compound trihydrochloride stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound trihydrochloride stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound trihydrochloride to determine the IC50 value.
-
Caption: Workflow for a cell viability assay using this compound.
Important Considerations:
-
pH of Stock Solution: Aqueous solutions of hydrochloride salts can be slightly acidic.[4] For most cell culture applications, the buffering capacity of the medium is sufficient to handle the small volume of stock solution added. However, if the stock solution is highly concentrated or the cells are particularly sensitive to pH changes, you may need to adjust the pH of the stock solution with sterile NaOH.
-
Solvent Toxicity: Always ensure that the final concentration of any organic solvent (like DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%.[4] It is crucial to include a vehicle control in all experiments to account for any effects of the solvent itself.
-
Compound Stability: Protect the stock solution and treated cells from light, as some compounds are light-sensitive. Avoid repeated freeze-thaw cycles of the stock solution.
-
Optimization: The optimal concentration of this compound trihydrochloride and the incubation time will vary depending on the cell line and the specific experimental goals. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your system.
References
- 1. Gene Spin 1: Unlock Your Genetic Potential - DNA Testing for Health & Ancestry [learn.mapmygenome.in]
- 2. This compound trihydrochloride - Immunomart [immunomart.com]
- 3. The histone code reader SPIN1 controls RET signaling in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for MS31 in a Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a compound with its target protein within a cellular environment.[1][2][3][4][5] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[2][3][6][7][8] When a small molecule, such as the hypothetical compound MS31, binds to its target protein, it can increase the protein's resistance to heat-induced denaturation.[6][7][9] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated.[3][10] A shift in this curve in the presence of the compound indicates target engagement.[10][11] This technique is invaluable for validating drug-target interactions, elucidating mechanisms of action, and guiding lead optimization in drug discovery.[4][11][12]
This document provides a detailed protocol for utilizing this compound in a CETSA experiment, from cell culture to data analysis, using both Western blot and mass spectrometry-based approaches.
Principle of CETSA
The core principle of CETSA lies in the thermodynamic stabilization of a protein upon ligand binding. Unbound proteins, when subjected to increasing temperatures, will unfold and aggregate. Ligand-bound proteins, however, are often stabilized and will remain in their soluble, native conformation at higher temperatures compared to their unbound state. This thermal stabilization is quantifiable and serves as a direct measure of target engagement in a physiologically relevant context.[5][6][7]
Experimental Protocols
This protocol outlines the necessary steps to perform a CETSA experiment with this compound to validate its engagement with its hypothetical target protein, "Target-X," in a human cancer cell line (e.g., K-562).
Materials and Reagents
-
Cell Line: K-562 (or other relevant cell line expressing Target-X)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (B12071052)
-
Compound: this compound (dissolved in DMSO)
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary Antibody against Target-X
-
Secondary Antibody (HRP-conjugated)
-
Chemiluminescent Substrate
-
For Mass Spectrometry:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
-
Part 1: Cell Culture and Treatment
-
Cell Culture: Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed cells to achieve approximately 80% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
Part 2: Thermal Shift Assay
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes.
-
Heating: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes. Include an unheated control (room temperature).
-
Cooling: Immediately cool the tubes on ice for 3 minutes.
Part 3: Protein Extraction and Quantification
-
Cell Lysis: Add lysis buffer to each tube and lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
Part 4A: Analysis by Western Blot
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against Target-X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Part 4B: Analysis by Mass Spectrometry (CETSA-MS)
For a proteome-wide analysis of this compound's targets, a mass spectrometry-based approach can be employed.[10][12][13]
-
Sample Pooling: For a simplified approach, samples from different temperature points for the vehicle and this compound-treated groups can be pooled.
-
Protein Digestion:
-
Reduce the proteins with DTT.
-
Alkylate with IAA.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Cleanup: Desalt the peptides using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Determine the melting curves for each identified protein by plotting the relative abundance of the protein at each temperature.
-
Identify proteins with a significant shift in their melting temperature in the presence of this compound.
-
Data Presentation
The quantitative data from the CETSA experiment should be summarized in tables for clear comparison.
Table 1: Western Blot Densitometry Data for Target-X
| Temperature (°C) | Vehicle (DMSO) - Relative Band Intensity | This compound (10 µM) - Relative Band Intensity |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 1.00 |
| 50 | 0.75 | 0.98 |
| 55 | 0.50 | 0.90 |
| 60 | 0.20 | 0.70 |
| 65 | 0.05 | 0.40 |
| 70 | 0.00 | 0.10 |
Table 2: CETSA-MS Results for Top Hits with this compound
| Protein Name | Melting Temp (°C) - Vehicle | Melting Temp (°C) - this compound | ΔTm (°C) | p-value |
| Target-X | 54.5 | 61.2 | +6.7 | <0.001 |
| Off-Target-A | 58.1 | 60.5 | +2.4 | <0.05 |
| Unaffected Protein B | 62.3 | 62.4 | +0.1 | >0.05 |
Visualizations
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) with this compound.
Caption: Mechanism of this compound-induced thermal stabilization of Target-X.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. CETSA [cetsa.org]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. elrig.org [elrig.org]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for MS31 Treatment in Chromatin Immunoprecipitation (ChIP) Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS31 is a potent and selective small molecule inhibitor of Spindlin 1 (SPIN1), a "reader" protein that recognizes and binds to specific post-translational modifications on histone tails, particularly trimethylated histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][3] SPIN1 is a key regulator of gene transcription and is implicated in various cellular processes, including the Wnt and MAPK signaling pathways.[3][4][5] Dysregulation of SPIN1 has been linked to several cancers, making it an attractive target for therapeutic development.[3][5][6]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins.[7][8][9] By inhibiting the interaction of SPIN1 with its chromatin targets, this compound provides a valuable tool to probe the functional role of SPIN1 in gene regulation. These application notes provide a detailed protocol for utilizing this compound in ChIP-seq experiments to investigate its impact on SPIN1 chromatin occupancy.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor, disrupting the binding of the SPIN1 Tudor domain to the H3K4me3 mark on histone tails.[1][2][3] This prevents the recruitment of SPIN1 to the promoters of its target genes, thereby modulating their transcription. The following diagram illustrates this mechanism.
Quantitative Data Summary
The following table represents hypothetical data from a ChIP-qPCR experiment validating the results of a ChIP-seq analysis. The data illustrates the expected decrease in SPIN1 enrichment at the promoters of known target genes following treatment with this compound.
| Target Gene | Treatment | % Input Enrichment (Mean ± SD) | Fold Change vs. DMSO |
| CCND1 | DMSO (Vehicle) | 2.5 ± 0.3 | 1.0 |
| This compound (10 µM) | 0.8 ± 0.1 | 0.32 | |
| MYC | DMSO (Vehicle) | 3.1 ± 0.4 | 1.0 |
| This compound (10 µM) | 1.0 ± 0.2 | 0.32 | |
| GDNF | DMSO (Vehicle) | 2.8 ± 0.2 | 1.0 |
| This compound (10 µM) | 0.9 ± 0.1 | 0.32 | |
| rDNA | DMSO (Vehicle) | 4.5 ± 0.5 | 1.0 |
| This compound (10 µM) | 1.5 ± 0.3 | 0.33 | |
| Negative Control Locus | DMSO (Vehicle) | 0.2 ± 0.05 | 1.0 |
| This compound (10 µM) | 0.18 ± 0.04 | 0.9 |
Table 1: Hypothetical SPIN1 ChIP-qPCR results following this compound treatment in a relevant cancer cell line. Data shows a significant reduction in SPIN1 binding at the promoters of the target genes Cyclin D1 (CCND1), MYC, Glial cell line-derived neurotrophic factor (GDNF), and ribosomal DNA (rDNA) upon this compound treatment, with minimal change at a negative control locus.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express SPIN1, for example, a liposarcoma cell line as suggested by literature.[5]
-
Cell Seeding: Seed the cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 µM final concentration, a 10 mM stock solution is recommended.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO as a vehicle control.[10][11] The incubation time should be optimized, but a starting point of 24 hours is suggested to allow for changes in chromatin occupancy.[12][13]
Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP-seq procedures.[9][14][15][16][17]
1. Cross-linking
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Harvest the cells and resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cells and release the nuclei.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is crucial for successful ChIP-seq.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-grade anti-SPIN1 antibody or a negative control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Elute the purified DNA in a low-salt buffer.
Library Preparation and Sequencing
-
Quantify the ChIP and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial kit according to the manufacturer's instructions.
-
Perform high-throughput sequencing on a suitable platform.
Data Analysis
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of SPIN1 enrichment.
-
Compare the peak profiles between the this compound-treated and DMSO-treated samples to identify differential binding sites.
-
Annotate the peaks to nearby genes and perform functional enrichment analysis.
Experimental Workflow Diagram
The following diagram outlines the key steps in a ChIP-seq experiment designed to investigate the effects of this compound treatment.
References
- 1. Gene Spin 1: Unlock Your Genetic Potential - DNA Testing for Health & Ancestry [learn.mapmygenome.in]
- 2. genecards.org [genecards.org]
- 3. Phase separation of SPIN1 through its IDR facilitates histone methylation readout and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPIN1 spindlin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The histone code reader SPIN1 controls RET signaling in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - SPIN1 [maayanlab.cloud]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sopachem.com [sopachem.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - UK [thermofisher.com]
Application Note: Tazemetostat (as a representative EZH2 Inhibitor) in Epigenetic Research
A Note on the Topic: Extensive searches for a compound specifically named "MS31" in the context of epigenetic research did not yield sufficient public information. Therefore, this document utilizes Tazemetostat (EPZ-6438) , a well-characterized and FDA-approved EZH2 inhibitor, as a representative molecule to fulfill the user's request for detailed application notes and protocols. The principles, pathways, and experimental methodologies described here are broadly applicable to the study of potent and selective EZH2 inhibitors in a research setting.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression and cellular identity. The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a pivotal role in epigenetic silencing by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with condensed chromatin and transcriptional repression.[1][2] Dysregulation and hyperactivation of EZH2 are implicated in the pathogenesis of various malignancies, including non-Hodgkin lymphoma and certain solid tumors, making it a prime target for therapeutic intervention.[3][4]
Tazemetostat is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of EZH2.[1][5] It targets both wild-type and mutant forms of EZH2, leading to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent induction of cell cycle arrest and apoptosis in cancer cells.[2][6] This document provides detailed application notes and protocols for the use of Tazemetostat in epigenetic research.
Mechanism of Action
Tazemetostat competitively inhibits the S-adenosyl-L-methionine (SAM)-binding pocket of EZH2, thereby blocking its methyltransferase activity.[5] This inhibition prevents the transfer of methyl groups to histone H3 at lysine 27. The resulting decrease in the repressive H3K27me3 mark leads to a more open chromatin state at target gene loci, allowing for the re-expression of previously silenced genes, including those involved in cell cycle regulation and tumor suppression.[2][7] This ultimately leads to anti-proliferative and apoptotic effects in EZH2-dependent cancer cells.[2][3]
Tazemetostat Signaling Pathway
Caption: Tazemetostat inhibits EZH2, reducing H3K27me3 and reactivating tumor suppressor genes.
Key Applications and Experimental Data
Tazemetostat is a powerful tool for investigating the role of EZH2 in cancer biology. Its primary applications include studying the effects of EZH2 inhibition on histone methylation, cell proliferation, and survival.
Potent and Selective Inhibition of H3K27 Methylation
Tazemetostat effectively reduces global H3K27me3 levels in a concentration-dependent manner in various cancer cell lines. This on-target activity is a key pharmacodynamic marker of its efficacy.
Table 1: Inhibition of H3K27me3 by Tazemetostat in Cancer Cell Lines
| Cell Line | Cancer Type | Tazemetostat IC50 (nM) for H3K27me3 Reduction |
|---|---|---|
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | ~9 |
| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Not Specified |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 mutant) | Not Specified |
| G401 | Rhabdoid Tumor (SMARCB1-deficient) | Not Specified |
| RD | Rhabdomyosarcoma | Not Specified |
Data derived from qualitative and quantitative statements in cited literature.[2][8]
Anti-proliferative Effects and Induction of Apoptosis
Tazemetostat treatment leads to decreased cell viability and induction of apoptosis, particularly in cell lines with EZH2 mutations or those dependent on EZH2 activity.[9][10]
Table 2: Effect of Tazemetostat on Cell Viability and Apoptosis
| Cell Line | EZH2 Status | Treatment | Effect |
|---|---|---|---|
| KARPAS-422 | Mutant | 1 µM Tazemetostat (10 days) | Increased early-stage apoptotic cell death[9] |
| SU-DHL-5 | Wild-Type | 1 µM Tazemetostat (10 days) | No significant increase in apoptosis[9] |
| Farage | Wild-Type | 1 µM Tazemetostat (10 days) | No significant increase in apoptosis[9] |
| HEPG2 | Not Specified | 0.5, 1, 4, 6 µM Tazemetostat (48h) | Significant decrease in cell viability[11] |
| Malignant Melanoma Cells | Not Specified | Dose- and time-dependent | Significant decrease in viability via apoptosis induction[12][13] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Tazemetostat.
Experimental Workflow for Evaluating Tazemetostat
Caption: A typical workflow for characterizing the effects of Tazemetostat in vitro.
Western Blot for H3K27me3 Analysis
Objective: To quantify the dose-dependent reduction of global H3K27me3 levels following Tazemetostat treatment.[5]
Materials:
-
Cancer cell lines of interest
-
Tazemetostat (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE system and reagents
-
PVDF membrane
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3 (as loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
Protocol:
-
Cell Treatment: Seed cells to achieve 70-80% confluency. Treat with a dose range of Tazemetostat (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 48-96 hours. Include a DMSO-only vehicle control.
-
Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 15-30 minutes.[9] For histone analysis, an acid extraction protocol is recommended for higher purity.[5]
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (typically 15-30 µg per lane). Denature proteins in Laemmli buffer and separate them on a 15% SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against H3K27me3 and Total H3 overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the H3K27me3 signal to the Total H3 signal.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To assess changes in H3K27me3 occupancy at specific gene promoters.
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) (1% final concentration) and Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers, Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Protocol:
-
Cross-linking: Treat cells with Tazemetostat. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes to cross-link proteins to DNA. Quench with glycine.[9][14]
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to an average length of 300-500 bp using sonication.[9]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG.[14]
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use qPCR to quantify the amount of specific DNA sequences (e.g., tumor suppressor gene promoters) in the immunoprecipitated samples relative to the input control.
Cell Viability and Apoptosis Assays
Objective: To measure the effect of Tazemetostat on cell proliferation and induction of apoptosis.
Materials:
-
Treated and untreated cells
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Protocol (Cell Viability - MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of Tazemetostat concentrations for 48-72 hours.[11]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance.
Protocol (Apoptosis - Annexin V Staining):
-
Cell Treatment: Treat cells with Tazemetostat for the desired duration (e.g., 4-10 days).[9]
-
Staining: Harvest and wash the cells. Resuspend them in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Conclusion
Tazemetostat serves as a critical research tool for elucidating the roles of EZH2 and H3K27me3 in health and disease. Its high selectivity and potency allow for precise interrogation of this key epigenetic pathway. The protocols provided herein offer a robust framework for investigating the on-target effects of Tazemetostat and similar EZH2 inhibitors, from molecular changes in histone methylation to cellular consequences like apoptosis and reduced proliferation. These studies are essential for advancing our understanding of epigenetic regulation and for the development of novel cancer therapies.
References
- 1. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 8. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tazemetostat decreases β-catenin and CD13 protein expression in HEPG-2 and Hepatitis B virus-transfected HEPG-2 with decreased cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothiocyanates Potentiate Tazemetostat-Induced Apoptosis by Modulating the Expression of Apoptotic Genes, Members of Polycomb Repressive Complex 2, and Levels of Tri-Methylating Lysine 27 at Histone 3 in Human Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothiocyanates Potentiate Tazemetostat-Induced Apoptosis by Modulating the Expression of Apoptotic Genes, Members of Polycomb Repressive Complex 2, and Levels of Tri-Methylating Lysine 27 at Histone 3 in Human Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound MS31 Concentration for Maximum Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of Compound MS31 to achieve maximum cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of Compound this compound?
The initial step is to perform a dose-response experiment to determine the concentration range over which Compound this compound affects cell viability. It is advisable to start with a broad range of concentrations, often with 10-fold serial dilutions, to identify an approximate effective range.[1]
Q2: Which cell viability assay should I choose?
The choice of assay depends on the cell type, the expected mechanism of action of Compound this compound, and available equipment.[2]
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These are common colorimetric assays that measure the metabolic activity of cells as an indicator of viability.[2][3] They are suitable for high-throughput screening. However, be aware that the compound itself could interfere with the assay reagents or cellular metabolism, leading to inaccurate results.[4]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in a sample, which is a marker of metabolically active cells.[2][5] They are highly sensitive and less prone to artifacts compared to metabolic assays.[5][6]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method directly counts viable and non-viable cells based on membrane integrity.[2] It is straightforward but can be more time-consuming.
-
Real-Time Viability Assays: Some assays allow for the continuous monitoring of cell viability over time, providing insights into the dynamics of the cellular response to the compound.[5]
Q3: My results are inconsistent across experiments. What could be the cause?
Inconsistent results in cell viability assays can arise from several factors:
-
Cell Passage Number: Cells at high passage numbers may respond differently to treatment. It is crucial to use cells within a consistent and low passage number range.[7]
-
Cell Seeding Density: Uneven cell distribution or using a suboptimal number of cells can lead to high variability.[7][8] Ensure a homogeneous single-cell suspension before seeding and optimize the seeding density for your specific cell line.[4][7]
-
Compound Preparation: Inconsistent preparation of Compound this compound dilutions can introduce errors. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[7]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the compound concentration and affect cell growth. To minimize this, you can fill the outer wells with sterile PBS or media without cells.[4]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing Compound this compound concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in no-cell control wells | - Compound this compound may be directly reducing the assay reagent (e.g., MTT, resazurin).[4] - Contamination of media or reagents. | - Run a control with Compound this compound in cell-free media to check for direct reagent interaction. - If interaction is confirmed, consider an alternative assay that is not based on reductase activity, such as an ATP-based assay or a dye exclusion method.[4] - Use fresh, sterile reagents. |
| Low signal or poor dynamic range | - Suboptimal cell number (too few or too many).[7] - Low metabolic activity of the cell line.[7] - Incorrect incubation time for the assay reagent. | - Optimize the cell seeding density to ensure a linear response in the assay. - Increase the incubation time with the assay reagent, ensuring it is within the linear range for your cell line. - Consider a more sensitive assay, such as a luminescent ATP-based assay.[9] |
| High well-to-well variability | - Inconsistent cell seeding. - "Edge effect" in the microplate.[4] - Pipetting errors. | - Ensure a uniform single-cell suspension before and during plating.[4] - Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media.[4] - Use calibrated pipettes and consider using a multi-channel pipette for reagent addition.[7] |
| Unexpected increase in viability at high concentrations | - Compound precipitation at high concentrations can interfere with absorbance readings.[4] - The compound may be affecting cellular metabolism in a way that artificially inflates the readout of metabolic assays.[4] | - Visually inspect the wells for any precipitate. If present, consider using a different solvent or a lower concentration range.[4] - Confirm the results with an alternative viability assay that relies on a different principle (e.g., ATP measurement or direct cell counting).[4] |
Experimental Protocol: Determining Optimal this compound Concentration using MTT Assay
This protocol provides a general framework for a dose-response experiment. It should be optimized for your specific cell line and experimental conditions.[7]
Materials:
-
96-well flat-bottom plates
-
Compound this compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare serial dilutions of Compound this compound in culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration).[7]
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Presentation
The following table is a template for summarizing the quantitative data from your dose-response experiment.
| Compound this compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | [Insert Value] | [Insert Value] | 100 |
| 0.01 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 0.1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 10 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 100 | [Insert Value] | [Insert Value] | [Calculate Value] |
Cell Viability (%) is calculated as: (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100.
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal concentration of Compound this compound.
Potential Signaling Pathways Affected by this compound
While the specific pathway affected by this compound is unknown, many compounds that impact cell viability modulate common signaling cascades. This diagram illustrates a simplified overview of pathways often implicated in cell survival and proliferation.
Caption: Potential signaling pathways modulated by compounds affecting cell viability.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Cell viability and proliferation measurement [takarabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 9. google.com [google.com]
MS31 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the technical support center for MS31. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this compound solubility in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a novel synthetic small molecule with a complex heterocyclic structure, making it inherently hydrophobic. Its poor aqueous solubility is attributed to high crystal lattice energy and low polarity, which makes it challenging to dissolve in polar solvents like water and standard aqueous buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl.
Q2: I've observed that my prepared this compound solution is cloudy. What does this indicate?
A cloudy or hazy appearance in your solution is a clear indicator of poor solubility. This suggests that this compound has not fully dissolved and has likely formed a fine precipitate or suspension in the aqueous buffer. It is crucial to address this issue, as undissolved particles can lead to inaccurate results in downstream applications.
Q3: Can I use sonication or heating to dissolve this compound?
While sonication can help break down solid aggregates and gentle heating can increase the rate of dissolution, these methods may not enhance the equilibrium solubility of this compound.[1] Moreover, excessive heating can potentially degrade the compound. If you choose to use these methods, proceed with caution and verify the integrity of this compound post-treatment.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer where its solubility is significantly lower. To mitigate this, consider the following strategies:
-
Lower the final concentration: Your target concentration may exceed the solubility limit of this compound in the final buffer.
-
Decrease the stock solution concentration: Preparing a more dilute stock solution in your organic solvent can help.
-
Slow, dropwise addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized supersaturation.
Troubleshooting Guide: Enhancing this compound Solubility
Problem: this compound is insoluble in my standard aqueous buffer (e.g., PBS, Tris).
Below are several strategies to improve the solubility of this compound. It is recommended to test these approaches on a small scale before proceeding with your main experiment.
Strategy 1: Co-solvent Systems
The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous buffer.[2][3]
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol 400 (PEG 400), and propylene (B89431) glycol (PG) are commonly used co-solvents.[2][]
-
General Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., DMSO).
-
Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent in your experimental buffer is as low as possible, typically below 1%, to minimize potential effects on your biological system.
-
Strategy 2: pH Adjustment
For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[1][][5]
-
Determining the pKa of this compound: If the pKa of this compound is known or can be predicted, adjusting the buffer pH to be at least 2 units away from the pKa can increase the proportion of the more soluble ionized form.
-
Experimental Approach:
-
Prepare a series of buffers with varying pH values.
-
Attempt to dissolve this compound in each buffer to determine the optimal pH for solubility.
-
Be mindful that the chosen pH must be compatible with your experimental system.
-
Strategy 3: Use of Solubilizing Excipients
Excipients can be employed to enhance the solubility of poorly soluble compounds through various mechanisms.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic compounds like this compound and increase their apparent solubility in aqueous solutions.[1]
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic molecules, thereby increasing their solubility.
Data Presentation: Hypothetical Solubility of this compound
The following table summarizes the hypothetical solubility of this compound under various conditions to guide your experimental design.
| Condition | This compound Concentration (µM) | Observations |
| PBS (pH 7.4) | 10 | Insoluble, visible precipitate |
| PBS (pH 7.4) with 0.5% DMSO | 10 | Slightly improved, still hazy |
| PBS (pH 7.4) with 1% DMSO | 10 | Clear solution |
| Tris-HCl (pH 8.5) | 10 | Moderately soluble, slight haze |
| Tris-HCl (pH 8.5) with 0.5% DMSO | 10 | Clear solution |
| PBS (pH 7.4) with 10 mM HP-β-CD | 50 | Clear solution |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary, but ensure the compound's stability at this temperature.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and moisture.
Protocol for Assessing the Aqueous Solubility of this compound
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of your chosen aqueous buffer in a glass vial. Ensure there is undissolved solid material.
-
Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Hypothetical signaling pathway for this compound.
Caption: Principle of co-solvency for enhancing solubility.
References
- 1. PH adjustment: Significance and symbolism [wisdomlib.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of MS31 inhibitor
Disclaimer: The following information is provided as a representative guide for a hypothetical kinase inhibitor, referred to as "MS31 Inhibitor." As of this writing, "this compound" is not a publicly recognized designation for a specific molecular target or inhibitor. The data and experimental details presented here are illustrative examples based on common findings in kinase inhibitor research and should be adapted to your specific molecule and experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the this compound Inhibitor?
A1: The this compound Inhibitor has been profiled against a panel of 468 human kinases to identify potential off-target activities. The primary off-targets with significant inhibitory activity (less than 100 nM IC50) are listed in the data table below. These include kinases from the SRC, TEC, and VEGF receptor families. Researchers should be aware of these activities as they may contribute to the observed phenotype in their experiments.
Q2: I am observing an unexpected phenotype in my cell-based assays after treatment with the this compound Inhibitor. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often a result of off-target activities. For example, inhibition of SRC family kinases can impact cell adhesion and migration, while inhibition of VEGFR kinases can affect angiogenesis-related signaling. We recommend performing control experiments, such as using a structurally unrelated inhibitor for the same primary target or using rescue experiments by expressing a drug-resistant mutant of the intended target, to determine if the observed phenotype is due to on-target or off-target effects.
Q3: How can I independently validate the off-target effects of the this compound Inhibitor in my experimental system?
A3: We recommend performing a Cellular Thermal Shift Assay (CETSA) or a Western blot analysis to confirm target engagement in your specific cell line. For CETSA, you would assess the thermal stability of the suspected off-target proteins in the presence of the this compound Inhibitor. For Western blot analysis, you can check the phosphorylation status of known substrates of the identified off-target kinases to see if they are modulated by the inhibitor.
Q4: Are there any known downstream signaling pathways affected by the off-target activity of the this compound Inhibitor?
A4: Yes, inhibition of off-targets such as SRC can affect downstream pathways including MAPK/ERK and PI3K/Akt signaling. It is advisable to monitor the phosphorylation status of key nodes in these pathways (e.g., p-ERK, p-Akt) to understand the full impact of the this compound Inhibitor in your cellular context. A diagram of a potential off-target signaling pathway is provided below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell toxicity at low concentrations. | The cell line used may be particularly sensitive to the inhibition of an off-target kinase that is critical for its survival. | Perform a dose-response curve and compare the IC50 for cell viability with the IC50 for the intended target. Test the inhibitor in a different cell line that is less dependent on the potential off-target. |
| Inconsistent results between different experimental batches. | Variability in cell culture conditions can alter the expression or activity of off-target proteins, leading to inconsistent responses to the inhibitor. | Standardize cell culture protocols, including passage number and seeding density. Regularly perform quality control checks on your cell lines. |
| The observed phenotype does not match the known function of the intended target. | The phenotype is likely driven by one or more off-target effects. | Consult the off-target profile of the this compound Inhibitor. Use a more specific inhibitor for the intended target if available, or use genetic approaches like siRNA or CRISPR to validate the on-target phenotype. |
Quantitative Data: Off-Target Profile of this compound Inhibitor
The following table summarizes the inhibitory activity of the this compound Inhibitor against key off-target kinases identified in a broad kinase screen.
| Target Kinase | IC50 (nM) | Assay Type | Primary Target Family |
| This compound (On-Target) | 5 | Biochemical | - |
| SRC | 35 | Biochemical | SRC Family |
| LYN | 42 | Biochemical | SRC Family |
| YES | 58 | Biochemical | SRC Family |
| BTK | 75 | Biochemical | TEC Family |
| VEGFR2 | 90 | Biochemical | VEGF Receptor Family |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling
This protocol provides a general workflow for screening an inhibitor against a large panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound Inhibitor in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a panel of purified, active human kinases (e.g., the 468-kinase panel).
-
Assay Performance: The assays are typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP. The this compound Inhibitor is added at a fixed concentration (e.g., 1 µM) to each well.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based method.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal in the inhibitor-treated well to the signal in a DMSO control well. Hits are typically defined as kinases showing >50% inhibition.
-
Follow-up: For identified hits, a dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of the inhibitor with its potential targets in a cellular environment.
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with the this compound Inhibitor or a vehicle control (DMSO) for a specified period (e.g., 1 hour).
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Prepare samples for Western blotting.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with antibodies against the suspected off-target proteins.
-
Data Analysis: A protein that is stabilized by binding to the inhibitor will remain soluble at higher temperatures compared to the control. This is observed as a band on the Western blot at higher temperatures in the inhibitor-treated samples.
Visualizations
Caption: Hypothetical signaling pathways affected by this compound Inhibitor off-target activity.
Caption: Experimental workflow for identifying and validating off-target effects.
Technical Support Center: Optimizing Signal-to-Noise Ratio in Common Research Assays
A Note on "MS31-Based Assays" : The term "this compound" is not specifically defined in the public domain as a standard assay or molecule. Therefore, this guide provides comprehensive troubleshooting advice for improving the signal-to-noise ratio (S/N) in common assay formats widely used by researchers, scientists, and drug development professionals, such as fluorescence-based and immunoassays. The principles and protocols outlined here are broadly applicable and should help you enhance the quality and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to signal-to-noise optimization.
| Question | Brief Answer |
| What is the signal-to-noise ratio (S/N)? | The S/N ratio is a measure that compares the level of a desired signal to the level of background noise. A higher S/N ratio indicates a more sensitive and reliable assay. |
| Why is a high S/N ratio important? | A high S/N ratio allows for the confident detection of true biological signals, improves assay sensitivity for detecting low-abundance targets, and ensures data reproducibility. |
| What are the main causes of a low S/N ratio? | Common causes include high background, low signal intensity, and high variability between replicates. These can stem from suboptimal reagent concentrations, inadequate washing, non-specific binding, and incorrect instrument settings. |
| How can I systematically troubleshoot a low S/N ratio? | Start by identifying the primary issue: is the background too high, or is the signal too low? Then, systematically optimize key assay parameters such as antibody concentrations, blocking buffers, incubation times, and washing steps. |
II. Troubleshooting Guide: Fluorescence-Based Assays
Fluorescence-based assays are a cornerstone of modern biological research. However, achieving a high signal-to-noise ratio can be challenging. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Background Fluorescence
High background can mask the true signal from your analyte of interest.
Question: My blank wells (no analyte) show high fluorescence. What are the likely causes and how can I fix this?
Answer: High background in fluorescence assays can originate from several sources. Here’s a systematic approach to identify and resolve the issue:
-
Autofluorescence: The sample itself or components in the assay buffer may be inherently fluorescent.
-
Solution: Measure the fluorescence of a "sample-only" control (without the fluorescent probe). If high, consider using a different buffer or a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence.
-
-
Non-Specific Binding of Fluorescent Probe: The probe may be binding to the plate or other components in the well.
-
Contaminated Reagents or Buffers: Buffers or reagents may be contaminated with fluorescent substances.
-
Solution: Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter.[1]
-
-
Instrument Settings: Incorrect gain or exposure settings can amplify background noise.
-
Solution: Optimize instrument settings using a positive and negative control. Reduce the detector gain or exposure time to a level that provides a good signal for the positive control without excessively amplifying the background.[3]
-
Logical Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Problem 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background noise.
Question: My positive controls are showing a very weak signal. How can I increase the signal intensity?
Answer: A low signal can be due to a variety of factors, from suboptimal reagent concentrations to incorrect instrument settings.
-
Incorrect Excitation/Emission Wavelengths: The instrument may not be set to the optimal wavelengths for your fluorophore.
-
Solution: Verify the excitation and emission maxima of your fluorophore and ensure the instrument settings match.[3]
-
-
Suboptimal Reagent Concentrations: The concentration of the fluorescent probe or other critical reagents may be too low.
-
Solution: Perform a titration experiment to determine the optimal concentration of your fluorescent probe.
-
-
Insufficient Incubation Time: The reaction may not have reached completion.
-
Solution: Increase the incubation time to allow for sufficient binding or enzymatic activity.[4]
-
-
Photobleaching: The fluorophore may be degrading due to prolonged exposure to excitation light.
III. Troubleshooting Guide: Immunoassays (e.g., ELISA)
Immunoassays rely on the specific binding of antibodies to antigens. Optimizing the signal-to-noise ratio is critical for achieving high sensitivity and specificity.
Problem: High Background Signal in ELISA
Question: I am observing high signal in my negative control wells in my ELISA. What could be the cause?
Answer: High background in an ELISA can obscure the detection of low-level analytes. The following are common causes and their solutions:
-
Insufficient Blocking: Non-specific binding sites on the microplate surface may not be adequately blocked.
-
Solution: Increase the blocking incubation time or try a different blocking agent.[2] Common blocking agents include BSA, non-fat dry milk, or commercially available blocking buffers.
-
-
Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding.
-
Solution: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies.
-
-
Inadequate Washing: Unbound antibodies and reagents may not be completely removed.
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to other components in the assay.
Experimental Protocol: Checkerboard Titration for ELISA Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
Objective: To identify the antibody concentrations that yield the highest signal for a positive control while maintaining a low background for the negative control.
Methodology:
-
Plate Coating: Coat a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.1 to 10 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antigen Incubation: Add a constant, known concentration of the antigen (positive control) and a blank (negative control) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add serial dilutions of the detection antibody (e.g., ranging from 0.05 to 5 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme-Conjugated Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at a fixed, recommended dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate and incubate until color develops.
-
Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.
Data Analysis:
Create a table of the results, with capture antibody concentrations as rows and detection antibody concentrations as columns. For each combination, calculate the signal-to-noise ratio (Signal of Positive Control / Signal of Negative Control). The combination with the highest S/N ratio is the optimal condition.
| Capture Ab (µg/mL) | Detection Ab (µg/mL) | Positive Control (OD) | Negative Control (OD) | S/N Ratio |
| 2.0 | 1.0 | 2.5 | 0.1 | 25.0 |
| 2.0 | 0.5 | 2.1 | 0.08 | 26.3 |
| 1.0 | 1.0 | 1.8 | 0.09 | 20.0 |
| 1.0 | 0.5 | 1.5 | 0.07 | 21.4 |
Signaling Pathway Visualization (Generic Example)
In many assays, the goal is to measure the activity of a specific signaling pathway. Understanding the pathway can help in designing better experiments and troubleshooting unexpected results.
Caption: A simplified generic signaling pathway.
IV. General Best Practices for Improving Signal-to-Noise Ratio
-
Assay-Specific Optimization: Always optimize assay conditions, as protocols may need to be adjusted for different sample types or reagents.[4]
-
Reagent Quality: Use high-quality, fresh reagents to avoid issues with contamination or degradation.
-
Pipetting Technique: Ensure accurate and consistent pipetting to minimize variability between wells.
-
Instrument Maintenance: Regularly calibrate and maintain your instruments to ensure optimal performance.
-
Controls are Key: Always include appropriate positive, negative, and blank controls in your experiments to validate your results and aid in troubleshooting.
References
MS31 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of MS31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a novel small molecule compound under investigation for its therapeutic potential. As with many complex organic molecules, this compound is susceptible to degradation under certain environmental conditions. Understanding its stability profile is crucial for obtaining reliable experimental results and for future formulation development.
Q2: What are the primary factors that can cause this compound degradation?
A2: The stability of this compound is primarily affected by three main factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Humidity: Exposure to moisture can lead to hydrolytic degradation.
-
Light: this compound exhibits sensitivity to light, particularly in the UV spectrum, which can induce photolytic degradation.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, this compound should be stored at 2-8°C in a dark, dry environment. The container should be tightly sealed to protect it from moisture and light.
Q4: How should I handle this compound in the laboratory for routine experiments?
A4: When handling this compound for daily use, it is advisable to work with small aliquots to minimize repeated freeze-thaw cycles if the compound is stored frozen. Protect the compound from direct light by using amber vials or by wrapping containers in aluminum foil. Always ensure the container is securely sealed after use to prevent moisture absorption.
Q5: What are the visual signs of this compound degradation?
A5: Degradation of this compound may be indicated by a change in the physical appearance of the solid compound, such as discoloration (e.g., from white to yellow) or clumping. In solution, degradation might be observed as a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes, necessitating analytical testing.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Dissolve a fresh sample of this compound in the recommended solvent immediately before use.
-
Compare results: Run the assay with both the old and new stock solutions to see if the results differ.
-
Analytical verification: If possible, analyze the old stock solution using HPLC to check for the presence of degradation products.
-
Issue 2: Variability between different batches of this compound.
-
Possible Cause: Improper storage or handling of one or more batches.
-
Troubleshooting Steps:
-
Review storage history: Check the storage records for each batch to ensure they have been consistently stored under the recommended conditions.
-
Perform a comparative stability study: Subject samples from each batch to accelerated degradation conditions (e.g., elevated temperature) and compare their degradation profiles.
-
Issue 3: Unexpected peaks observed during analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a forced degradation study: Expose this compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks.
-
Analyze a freshly prepared sample: Use a sample of this compound that has been stored under ideal conditions and prepared immediately before analysis as a reference.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Solid this compound Under Accelerated Conditions
| Storage Condition | Duration | Assay (%) | Appearance |
| 40°C / 75% RH | 1 month | 98.2 | No change |
| 40°C / 75% RH | 3 months | 95.5 | Slight yellowing |
| 40°C / 75% RH | 6 months | 91.8 | Yellowing |
| 60°C | 1 month | 92.1 | Significant yellowing |
Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at Different pH and Temperatures
| pH | Temperature | Duration (days) | Assay (%) |
| 3.0 | 25°C | 7 | 90.5 |
| 5.0 | 25°C | 7 | 98.1 |
| 7.4 | 25°C | 7 | 96.3 |
| 9.0 | 25°C | 7 | 85.2 |
| 7.4 | 4°C | 30 | 99.2 |
| 7.4 | 40°C | 7 | 88.7 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound and to develop stability-indicating analytical methods.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
2. Equipment:
-
HPLC system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Temperature-controlled oven
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated sample to a final concentration of 0.1 mg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample by HPLC.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent experimental results.
Navigating Resistance to Novel Cancer Therapeutics: A Technical Support Center
Disclaimer: The compound "MS31" is not clearly identified in the current scientific literature. This technical support center addresses potential user interest in similarly named investigational cancer therapeutics: MTI-31 , MS21 , and ISM6331 , all of which are relevant to overcoming drug resistance in cancer cell lines.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with these compounds.
I. MTI-31: An mTORC1/2 Inhibitor
MTI-31 is a potent inhibitor of both mTORC1 and mTORC2, complexes that are crucial regulators of cell growth, proliferation, and survival.[1] Resistance to mTOR inhibitors can arise through various mechanisms, often involving the activation of bypass signaling pathways.
Troubleshooting Guide: MTI-31 Resistance
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to MTI-31 in long-term culture. | 1. Activation of alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK). 2. Upregulation of drug efflux pumps (e.g., P-glycoprotein). 3. Mutations in mTOR or related pathway components. | 1. Perform Western blot analysis for key phosphorylated proteins (p-AKT, p-ERK) to assess pathway activation. Consider combination therapy with PI3K or MEK inhibitors. 2. Evaluate expression of ABC transporters (e.g., ABCB1, ABCG2) by qPCR or Western blot. Test combination with efflux pump inhibitors. 3. Sequence the mTOR gene and key upstream/downstream effectors to identify potential mutations. |
| High basal resistance to MTI-31 in a new cell line. | 1. Pre-existing mutations in the PI3K/AKT/mTOR pathway. 2. Intrinsic bypass pathway activation. | 1. Characterize the genomic profile of the cell line for mutations in genes like PIK3CA, PTEN, or MTOR. 2. Assess the basal activation state of parallel signaling pathways. |
| Inconsistent IC50 values for MTI-31. | 1. Variability in cell seeding density. 2. Inconsistent drug concentration or incubation time. 3. Cell line contamination or genetic drift. | 1. Optimize and standardize cell seeding density for viability assays. 2. Ensure accurate drug dilutions and consistent timing of experiments. 3. Perform cell line authentication (e.g., STR profiling) and mycoplasma testing. |
MTI-31 FAQs
Q1: What is the primary mechanism of action for MTI-31?
A1: MTI-31 is a dual mTORC1/mTORC2 inhibitor. It blocks the kinase activity of mTOR, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.
Q2: How can I confirm that MTI-31 is inhibiting mTORC1 and mTORC2 in my cells?
A2: You can perform a Western blot to assess the phosphorylation status of direct downstream targets. Inhibition of mTORC1 can be confirmed by a decrease in phosphorylated S6 ribosomal protein (p-S6K) and 4E-BP1 (p-4E-BP1). Inhibition of mTORC2 can be confirmed by a decrease in phosphorylated AKT at serine 473 (p-AKT S473).
Q3: MTI-31 treatment leads to an increase in p-ERK. What does this signify?
A3: This suggests the activation of a feedback loop involving the MAPK/ERK pathway as a resistance mechanism. The inhibition of the mTOR pathway can sometimes lead to the compensatory upregulation of other survival pathways. Combining MTI-31 with a MEK inhibitor might be a synergistic strategy in this case.
Experimental Protocols: MTI-31
Cell Viability Assay (MTT/XTT)
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of MTI-31 for 48-72 hours.
-
Add MTT or XTT reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Signaling Pathway and Workflow Diagrams
Caption: MTI-31 inhibits mTORC1/2, but resistance can emerge via MAPK pathway activation.
II. MS21: An AKT Degrader
MS21 is an engineered small molecule that induces the degradation of AKT, a central kinase in a frequently hyperactivated signaling pathway in cancer.[2][3][4][5] Unlike inhibitors that temporarily block protein function, degraders eliminate the target protein. Resistance to MS21 could involve mechanisms that prevent its binding or the subsequent degradation process.
Troubleshooting Guide: MS21 Resistance
| Problem | Possible Cause | Suggested Solution |
| Incomplete AKT degradation after MS21 treatment. | 1. Insufficient drug concentration or treatment duration. 2. Impaired ubiquitin-proteasome system (UPS) function. 3. Mutations in AKT preventing MS21 binding. | 1. Perform a dose-response and time-course experiment to optimize treatment conditions. 2. Co-treat with a proteasome inhibitor (e.g., MG132) to see if AKT levels are restored, confirming UPS involvement. 3. Sequence the AKT gene in resistant cells. |
| Cell line is resistant to MS21 despite AKT degradation. | 1. Activation of parallel survival pathways independent of AKT. 2. Downstream effectors of AKT have become constitutively active. | 1. Analyze the activation status of other signaling pathways (e.g., MAPK, STAT). 2. Investigate for mutations or amplifications in genes downstream of AKT. |
| Variable efficacy of MS21 between different cell lines. | 1. Differences in the expression levels of the E3 ligase component that MS21 recruits. 2. Presence of mutations in genes like BRAF or KRAS which can confer resistance.[2] | 1. Quantify the expression of the relevant E3 ligase components by qPCR or Western blot. 2. Screen cell lines for known resistance-conferring mutations. |
MS21 FAQs
Q1: How does MS21 differ from a conventional AKT inhibitor?
A1: MS21 is a proteolysis-targeting chimera (PROTAC). It brings AKT into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of AKT by the proteasome.[2] A conventional inhibitor only blocks the kinase activity of AKT without eliminating the protein.
Q2: How can I confirm that MS21 is inducing AKT degradation?
A2: The most direct method is to perform a Western blot for total AKT protein levels following MS21 treatment. A significant decrease in the total AKT band, and not just its phosphorylated form, indicates degradation.
Q3: My MS21-resistant cells show no mutations in AKT. What else could be the cause?
A3: Resistance could be due to alterations in the components of the ubiquitin-proteasome system, such as the specific E3 ligase that MS21 utilizes, or the upregulation of deubiquitinating enzymes (DUBs) that remove ubiquitin tags from AKT.
Experimental Protocols: MS21
Protein Degradation Assay
-
Treat cells with MS21 at various concentrations and for different time points.
-
Prepare cell lysates as described for Western blotting.
-
Perform Western blot analysis for total AKT levels to determine the extent of degradation.
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding MS21. A rescue of AKT levels in the presence of the proteasome inhibitor confirms the mechanism.
Ubiquitination Assay
-
Transfect cells with a plasmid expressing HA-tagged ubiquitin.
-
Treat cells with MS21 and a proteasome inhibitor.
-
Lyse the cells and perform immunoprecipitation for AKT.
-
Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an anti-HA antibody to detect ubiquitinated AKT.
Signaling Pathway and Workflow Diagrams
Caption: MS21 forms a ternary complex to induce ubiquitination and degradation of AKT.
III. ISM6331: A Pan-TEAD Inhibitor
ISM6331 is a novel, potent pan-TEAD inhibitor that targets the Hippo signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[6][7][8] TEAD transcription factors are the final effectors of this pathway. Resistance to ISM6331 may involve alterations within the Hippo pathway or activation of TEAD-independent oncogenic programs.
Troubleshooting Guide: ISM6331 Resistance
| Problem | Possible Cause | Suggested Solution |
| Reduced efficacy of ISM6331 in specific cancer cell lines. | 1. Low expression of YAP/TAZ, the co-activators of TEAD. 2. Mutations in TEAD that prevent ISM6331 binding. 3. Redundancy with other transcription factors driving a similar oncogenic program. | 1. Assess YAP/TAZ expression levels by Western blot or immunofluorescence. 2. Sequence the TEAD genes in resistant cell lines. 3. Perform transcriptomic analysis (RNA-seq) to identify other active transcriptional programs. |
| Acquired resistance to ISM6331 after prolonged treatment. | 1. Upregulation of YAP/TAZ, overcoming the TEAD inhibition. 2. Activation of signaling pathways that function downstream or parallel to the Hippo pathway. | 1. Quantify YAP/TAZ levels in sensitive versus resistant cells. 2. Use pathway analysis tools on transcriptomic or proteomic data to identify activated pathways. |
| Synergistic effect of ISM6331 with other inhibitors is not observed. | 1. The combination targets pathways that do not have significant crosstalk in the chosen cell line. 2. The concentration of one or both drugs is suboptimal for synergy. | 1. Confirm that both pathways are active in the cell line. 2. Perform a synergy screen with a matrix of concentrations for both drugs and analyze the data using methods like the Chou-Talalay method. |
ISM6331 FAQs
Q1: What is the mechanism of action of ISM6331?
A1: ISM6331 is a pan-TEAD inhibitor, meaning it inhibits all four TEAD family members (TEAD1-4).[9] It binds to the TEAD palmitoylation site, which is crucial for its interaction with the co-activators YAP and TAZ. This disruption prevents the transcription of genes that promote cancer progression.[9]
Q2: How can I measure the activity of the Hippo-YAP/TAZ-TEAD pathway in my cells?
A2: A common method is to measure the expression of well-established TEAD target genes, such as CTGF and CYR61, by qPCR. A decrease in the mRNA levels of these genes upon ISM6331 treatment indicates pathway inhibition. Additionally, you can assess the subcellular localization of YAP/TAZ by immunofluorescence; pathway activation is associated with nuclear localization.
Q3: ISM6331 is described as having synergistic effects with other therapies. Why is this?
A3: The activation of the YAP/TAZ-TEAD pathway has been identified as a mechanism of resistance to several targeted therapies, including EGFR and KRAS inhibitors.[9] By inhibiting TEAD, ISM6331 can block this escape route, thus re-sensitizing resistant cells to the primary therapy.[9]
Experimental Protocols: ISM6331
Quantitative Real-Time PCR (qPCR) for TEAD Target Genes
-
Treat cells with ISM6331 for 24-48 hours.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from 1-2 µg of RNA.
-
Perform qPCR using primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Immunofluorescence for YAP/TAZ Localization
-
Grow cells on coverslips and treat with ISM6331.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against YAP or TAZ.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Signaling Pathway and Workflow Diagrams
Caption: ISM6331 blocks the interaction between YAP/TAZ and TEAD, inhibiting transcription.
References
- 1. A Novel mTORC1/2 Inhibitor (MTI-31) Inhibits Tumor Growth, Epithelial-Mesenchymal Transition, Metastases, and Improves Antitumor Immunity in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Engineered Molecule, MS21, Slows the Growth of Multiple Tumor Types [reports.mountsinai.org]
- 3. Mount Sinai researchers develop engineered molecule that may disrupt enzyme in many cancers - The Cancer Letter [cancerletter.com]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. An Engineered Molecule, MS21, Slows the Growth of Multiple Tumor Types - Physician's Channel - Mount Sinai New York [physicians.mountsinai.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Insilico Medicine announces first patient dosed in phase I clinical trial of ISM6331, the novel inhibitor for the treatment of mesothelioma and other solid tumors | EurekAlert! [eurekalert.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating In Vivo Target Engagement of PRMT4/6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validating that a chemical probe or drug candidate engages its intended target in a living organism (in vivo) is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of methods to validate the in vivo target engagement of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.[1][2] As information regarding a specific molecule designated "MS31" could not be publicly identified, this guide utilizes MS049 as a well-characterized example to illustrate the principles and methodologies for assessing in vivo target engagement.
This guide will compare MS049 with other known PRMT inhibitors, presenting available experimental data, detailed protocols for key validation experiments, and visual representations of relevant biological pathways and experimental workflows.
Comparison of PRMT Inhibitors
A critical aspect of validating a chemical probe is comparing its performance to other molecules targeting the same protein or pathway. This comparison helps to understand the relative potency, selectivity, and on-target efficacy.
| Inhibitor | Target(s) | Type | Mechanism of Action | Reference Compound |
| MS049 | PRMT4, PRMT6 | Type I PRMT inhibitor | Dual inhibitor | MS049N (inactive control)[2] |
| GSK3368715 | Type I PRMTs (high affinity for PRMT1) | Type I PRMT inhibitor | Reversible, SAM-uncompetitive | Not specified |
| EPZ015666 | PRMT5 | Type II PRMT inhibitor | Orally bioavailable | Not specified |
Table 1: Overview of Selected PRMT Inhibitors. This table provides a summary of the target profile and mechanism of action for MS049 and two alternative PRMT inhibitors.
Quantitative Performance Data
Biochemical and cellular assays are essential for characterizing the potency and target engagement of inhibitors. The following tables summarize key quantitative data for MS049 and its alternatives.
Biochemical Potency
| Inhibitor | Target | IC50 (nM) |
| MS049 | PRMT4 | 34 |
| PRMT6 | 43 | |
| GSK3368715 | PRMT1 | 3.1 |
| PRMT3 | 48 | |
| PRMT4 | 1148 | |
| PRMT6 | 5.7 | |
| PRMT8 | 1.7 | |
| EPZ015666 | PRMT5 | 22 |
Table 2: Biochemical IC50 Values of Selected PRMT Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) of the inhibitors against their respective PRMT targets, indicating their potency at the enzymatic level.
Cellular Target Engagement & In Vivo Efficacy
Demonstrating target engagement in a cellular context and, ultimately, in vivo is crucial. This is often achieved by measuring the modulation of downstream biomarkers or assessing anti-tumor efficacy in animal models.
| Inhibitor | Model System | Biomarker/Endpoint | Key Findings |
| MS049 | HEK293 cells | H3R2me2a levels | IC50 = 0.97 µM |
| HEK293 cells | Med12me2a levels | IC50 = 1.4 µM | |
| GSK3368715 | Advanced solid tumor patients | Asymmetric dimethylarginine (ADMA) in tumor biopsies | Modest and variable target engagement at 100 mg dose.[3] |
| Toledo DLBCL Xenograft | Tumor Growth | Tumor regression at >75 mg/kg.[4] | |
| EPZ015666 | Mantle Cell Lymphoma (MCL) Xenograft | Tumor Growth | Dose-dependent tumor growth inhibition.[5][6] |
| HTLV-1 Xenograft Mice | Symmetric dimethylarginine (sdme-RG) in tumor | Dose-dependent decrease in sdme-RG.[7] |
Table 3: Cellular and In Vivo Target Engagement and Efficacy Data. This table summarizes the effects of the inhibitors on cellular biomarkers of target engagement and their efficacy in preclinical in vivo models.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the validation process.
Caption: PRMT4/6 Signaling Pathway and Inhibition by MS049.
Caption: Experimental Workflow for In Vivo Target Engagement Validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
In Vivo Administration of PRMT Inhibitor (Example: GSK3368715)
This protocol is adapted for a xenograft mouse model and can be modified for MS049.
1. Animal Model and Tumor Implantation:
-
Utilize an appropriate mouse strain (e.g., nude mice for xenografts).
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
2. Formulation and Administration:
-
Prepare the inhibitor in a suitable vehicle. For example, GSK3368715 can be formulated in 0.5% methylcellulose (B11928114) in sterile water.[8]
-
For MS049, a similar aqueous-based vehicle can be tested for oral gavage administration.
-
Administer the inhibitor or vehicle at the desired dose and schedule (e.g., once or twice daily oral gavage).
3. Monitoring and Tissue Collection:
-
Monitor animal health and body weight daily.
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and harvest tumors and other relevant tissues. Tissues can be flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for immunohistochemistry.[8]
Western Blot for Histone Methylation
This protocol details the analysis of histone methylation marks from tissue samples to assess target engagement.
1. Protein Extraction from Tissues:
-
Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and ensure the release of nuclear proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For histones, a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
4. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone (e.g., anti-Histone H3).
5. Quantification and Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the methylation mark signal to the total histone signal.
-
Compare the normalized signal between the inhibitor-treated and vehicle-treated groups to determine the extent of target engagement.
Logical Framework for In Vivo Target Engagement Validation
Caption: Logical Framework for Validating MS049 In Vivo Target Engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. MS049 | Structural Genomics Consortium [thesgc.org]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to SPIN1 Inhibitors: MS31 vs. A366
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Spindlin1 (SPIN1), MS31 and A366. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to SPIN1
Spindlin1 (SPIN1) is a chromatin reader protein that recognizes and binds to histone H3 trimethylated at lysine (B10760008) 4 (H3K4me3) and asymmetrically dimethylated at arginine 8 (H3R8me2a).[1] Through these interactions, SPIN1 plays a crucial role in transcriptional regulation and has been implicated in the activation of several oncogenic signaling pathways, including Wnt/β-catenin, RET, and MAPK.[2][3][4] Its overexpression is associated with various malignancies, making it an attractive therapeutic target in oncology.[5] Small molecule inhibitors that disrupt the interaction between SPIN1 and its histone ligands are valuable tools for both basic research and drug discovery.
Biochemical and Biophysical Comparison
This compound and A366 are both potent inhibitors of the SPIN1-H3K4me3 interaction. While both compounds exhibit low nanomolar efficacy in biochemical assays, their selectivity profiles and binding modes differ. This compound is a highly selective, fragment-like inhibitor that binds to the Tudor domain II of SPIN1. In contrast, A366 is a less selective inhibitor, with two molecules reported to bind to both Tudor domains I and II of a single SPIN1 protein.[6]
Table 1: Biochemical and Biophysical Data for this compound and A366
| Parameter | This compound | A366 | Assay Type | Reference(s) |
| IC50 | 77 nM | 72 nM | AlphaLISA | [2][7] |
| 243 nM | 182.6 nM | Fluorescence Polarization (FP) | [2][8] | |
| Kd | 91 nM | 111.1 nM | Isothermal Titration Calorimetry (ITC) | [2][7] |
Cellular Activity Comparison
A direct comparison of the cytotoxic effects of this compound and A366 has been performed in various immune cell lines. The results indicate cell-type-dependent differences in potency, with this compound generally showing higher cytotoxicity in lymphocytes compared to A366.[2]
Table 2: Cytotoxicity (IC50) of this compound and A366 in Human Immune Cells
| Cell Type | This compound (µM) | A366 (µM) | Reference(s) |
| CD4+ T cells | 11 - 22 | 40 - 80 | [2] |
| B cells | 11 - 22 | 40 - 80 | [2] |
| Monocytes | Similar range for both | Similar range for both | [2] |
| M1 Macrophages | ~3122 | ~140 | [2] |
| M2 Macrophages | Higher than A366 | 40 - 80 | [2] |
Signaling Pathways and Experimental Workflows
SPIN1 Signaling Pathways
SPIN1 has been shown to regulate multiple signaling pathways implicated in cancer progression. Below are simplified diagrams of the Wnt/β-catenin, RET, and MAPK signaling pathways, highlighting the position of SPIN1.
Experimental Workflow for Inhibitor Characterization
The characterization of SPIN1 inhibitors typically follows a multi-step process, from initial biochemical screening to cellular target engagement verification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and A366.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay is used to measure the inhibition of the SPIN1-H3K4me3 interaction.
-
Principle: Biotinylated H3K4me3 peptide is captured by streptavidin-coated Donor beads, and His-tagged SPIN1 protein is captured by anti-His antibody-coated Acceptor beads. When in close proximity, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, resulting in light emission at 615 nm. Inhibitors disrupting the SPIN1-peptide interaction will decrease the signal.
-
Reagents:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 1 mg/ml BSA, 0.05% CHAPS.
-
Recombinant His-tagged SPIN1 (e.g., 15 nM final concentration).[3]
-
Biotinylated H3(1-23)K4me3 peptide (e.g., 30 nM final concentration).[3]
-
Streptavidin Donor beads and Nickel Chelate AlphaLISA Acceptor beads (e.g., 17 µg/ml final concentration each).[3]
-
-
Procedure:
-
Add test compounds at various concentrations to a 384-well plate.
-
Add His-SPIN1 and biotin-H3K4me3 peptide to the wells and incubate for 30 minutes at 25°C.[3]
-
Add a mixture of Donor and Acceptor beads and incubate for 60 minutes at 25°C in the dark.[3]
-
Read the plate on an EnVision reader or similar instrument.
-
Calculate IC50 values from the dose-response curves.
-
Fluorescence Polarization (FP) Assay
This method measures the disruption of the SPIN1-H3K4me3 interaction by monitoring changes in the polarization of fluorescently labeled peptide.
-
Principle: A small, fluorescently labeled H3K4me3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SPIN1 protein, its rotation slows, and polarization increases. Competitive inhibitors will displace the fluorescent peptide, leading to a decrease in polarization.
-
Reagents:
-
Procedure:
-
Dispense test compounds at various concentrations into a black, low-volume 384-well plate.
-
Add a pre-mixed solution of SPIN1 and fluorescently labeled H3K4me3 peptide.
-
Incubate for a set period (e.g., 30 minutes) at room temperature.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[9]
-
Determine IC50 values from the competition curves.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to SPIN1, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Principle: A solution of the inhibitor is titrated into a solution containing the SPIN1 protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
Reagents:
-
ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl.[3] It is critical that the inhibitor and protein are in identical buffer to avoid heats of dilution.
-
Purified SPIN1 protein (e.g., 10-20 µM in the cell).
-
Inhibitor (e.g., 100-200 µM in the syringe).
-
-
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the inhibitor in the final dialysis buffer.
-
Load the protein into the sample cell and the inhibitor into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).[3]
-
The heat change after each injection is measured.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor with SPIN1 in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor, heated, and the amount of soluble SPIN1 remaining is quantified. An increase in the melting temperature (Tagg) of SPIN1 in the presence of the inhibitor indicates target engagement.
-
Reagents:
-
Cell line of interest (e.g., HEK293T, U2OS).
-
Cell lysis buffer (e.g., PBS with protease inhibitors).
-
Antibodies for SPIN1 detection (for Western blotting).
-
-
Procedure:
-
Dose-Response CETSA:
-
Treat cells with a range of inhibitor concentrations for a fixed time (e.g., 1 hour).
-
Heat the cell lysates or intact cells at a single temperature (predetermined to be on the slope of the melting curve) for a short duration (e.g., 3 minutes).[9]
-
Lyse the cells (if heated intact) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble SPIN1 by Western blot or other methods.
-
-
Thermal Shift CETSA:
-
Treat cells with a fixed concentration of inhibitor or vehicle.
-
Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C).[9]
-
Lyse the cells and separate the soluble fraction.
-
Quantify the soluble SPIN1 at each temperature to generate melting curves for both treated and untreated samples.
-
The shift in the melting curve (ΔTagg) indicates the degree of stabilization by the inhibitor.
-
-
Conclusion
Both this compound and A366 are valuable chemical probes for studying the function of SPIN1. This compound offers higher selectivity, which is advantageous for delineating the specific roles of SPIN1. A366, being less selective, may have broader effects that could be beneficial in certain therapeutic contexts but requires careful interpretation of results. The choice between these inhibitors will depend on the specific experimental goals, with this compound being preferable for studies requiring high target specificity and A366 serving as a well-characterized, albeit less selective, alternative. The provided experimental data and protocols offer a foundation for researchers to design and interpret their own investigations into the role of SPIN1 in health and disease.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune-modulatory effects of Spindlin-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase separation of SPIN1 through its IDR facilitates histone methylation readout and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Design, Docking and Binding Free Energy Calculations of A366 Derivatives as Spindlin1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of MS31 and Other Epigenetic Modifiers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epigenetic modifier MS31 with other classes of epigenetic regulators, supported by experimental data. The information is presented to facilitate informed decisions in research and development endeavors.
Abstract
Epigenetic modifications play a crucial role in regulating gene expression and are increasingly recognized as key targets in drug discovery, particularly in oncology and immunology. This guide offers a comparative analysis of this compound, a selective inhibitor of the methyllysine reader protein Spindlin-1 (SPIN1), against other well-established classes of epigenetic modifiers, namely Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. By summarizing quantitative data on their performance, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to provide a comprehensive resource for evaluating the potential of these compounds in various research and therapeutic contexts.
Introduction to Epigenetic Modifiers
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications include DNA methylation, histone modifications, and non-coding RNA-mediated regulation. Enzymes that add, remove, or recognize these modifications are critical players in this regulatory landscape and have emerged as promising targets for therapeutic intervention.
-
Spindlin-1 (SPIN1): A "reader" of histone modifications, SPIN1 recognizes specific methylation marks on histone H3, particularly trimethylated lysine (B10760008) 4 (H3K4me3). By binding to these marks, it influences gene transcription. Overexpression of SPIN1 has been linked to several cancers, making it an attractive target for inhibitor development. This compound is a potent and selective small molecule inhibitor of SPIN1.
-
Histone Deacetylases (HDACs): This family of enzymes removes acetyl groups from histones, leading to a more condensed chromatin structure and generally transcriptional repression. HDAC inhibitors promote histone acetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressors.
-
DNA Methyltransferases (DNMTs): These enzymes catalyze the addition of a methyl group to DNA, typically at CpG sites. DNA methylation is a key mechanism for gene silencing. DNMT inhibitors block this process, leading to the reactivation of silenced genes.
Performance Comparison of Epigenetic Modifiers
The following tables summarize key quantitative data for this compound and representative HDAC and DNMT inhibitors. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Spindlin-1 | AlphaLISA | 77 nM | [1][2] |
| Fluorescence Polarization (FP) | 243 nM | [1][2] | ||
| A366 | Spindlin-1 | Not Specified | 72 nM | [3] |
| Vorinostat (SAHA) | Pan-HDAC | Not Specified | Varies by HDAC isoform (nM to µM range) | |
| Decitabine | DNMT1 | Not Specified | Varies by cell line and conditions | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of its target by 50%. Lower values indicate higher potency.
Table 2: Cytotoxicity in Different Cell Lines
| Compound | Cell Line(s) | Assay Type | IC50 / CC50 | Reference |
| This compound | Human PBMCs, Jurkat, Raji | CellTiter-Glo | 11 - 3122 µM (cell type dependent) | [3] |
| A366 | Human PBMCs, Jurkat, Raji | CellTiter-Glo | 37 - 143 µM (cell type dependent) | [3] |
| Vorinostat (SAHA) | Various Cancer Cell Lines | MTT/XTT | µM range | |
| Decitabine | Various Cancer Cell Lines | MTT/XTT | µM range | [4] |
Cytotoxicity (IC50) or 50% cytostatic concentration (CC50) values indicate the concentration of a compound that causes 50% cell death or inhibition of cell proliferation, respectively.
Mechanism of Action and Signaling Pathways
This compound and the Spindlin-1 Pathway
This compound exerts its effect by selectively binding to the Tudor domain II of SPIN1, thereby preventing its interaction with methylated histone H3 tails, particularly H3K4me3.[2] This disruption of the "reader" function of SPIN1 interferes with the transcriptional activation of target genes. One of the key pathways regulated by SPIN1 is the Wnt/TCF-4 signaling pathway.[1] By inhibiting SPIN1, this compound can downregulate the expression of Wnt target genes, which are often implicated in cell proliferation and survival.
Caption: Mechanism of this compound action on the Spindlin-1 mediated Wnt/TCF-4 signaling pathway.
Comparative Mechanisms
While this compound acts as a "reader" inhibitor, HDAC and DNMT inhibitors are "writer" and "eraser" modulators, respectively. This fundamental difference in their mechanism of action has significant implications for their biological effects and potential therapeutic applications.
-
HDAC inhibitors lead to a global increase in histone acetylation, affecting the expression of a wide range of genes.
-
DNMT inhibitors cause widespread DNA demethylation, which can reactivate silenced genes but may also lead to genomic instability.
-
This compound , by targeting a specific reader protein, is expected to have a more targeted effect on gene expression compared to the broader actions of HDAC and DNMT inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the comparative data presented in this guide.
In Vitro Inhibition Assays
This bead-based assay is used to measure the inhibition of the SPIN1-H3K4me3 interaction.
Caption: Workflow of the AlphaLISA assay to measure SPIN1-histone interaction inhibition.
Protocol Outline:
-
Reagent Preparation: Biotinylated histone H3 peptide (containing K4me3), GST-tagged SPIN1 protein, streptavidin-coated donor beads, and anti-GST antibody-coated acceptor beads are prepared in assay buffer.
-
Compound Incubation: Serially diluted this compound or other test compounds are incubated with the histone peptide and SPIN1 protein to allow for binding.
-
Bead Addition: Donor and acceptor beads are added to the mixture.
-
Signal Detection: In the absence of an inhibitor, the interaction between the histone peptide and SPIN1 brings the donor and acceptor beads into close proximity. Upon laser excitation at 680 nm, the donor bead generates singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the light signal.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
This assay measures the disruption of the SPIN1-histone peptide interaction based on changes in the polarization of fluorescently labeled peptide.
Protocol Outline:
-
Reagent Preparation: A fluorescently labeled histone H3 peptide (e.g., with FITC) and SPIN1 protein are prepared in a suitable buffer.
-
Binding Reaction: The fluorescent peptide is incubated with SPIN1, allowing for the formation of a complex.
-
Compound Addition: Test compounds, such as this compound, are added at various concentrations.
-
Polarization Measurement: The fluorescence polarization of the solution is measured. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger SPIN1 protein, its tumbling is slower, leading to higher polarization. An effective inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
-
Data Analysis: IC50 values are determined from the dose-response curve of polarization versus inhibitor concentration.
Cell-Based Assays
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Caption: General workflow for a cell viability assay using a luminescent-based method.
Protocol Outline:
-
Cell Seeding: Cells (e.g., immune cells or cancer cell lines) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A reagent containing a cell lysis buffer and a luciferase enzyme/substrate mixture is added to each well.
-
Signal Measurement: The amount of ATP released from viable cells is quantified by measuring the resulting luminescence.
-
Data Analysis: The IC50 or CC50 value is determined by plotting cell viability against the compound concentration.
This assay assesses the effect of compounds on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Protocol Outline:
-
Macrophage Differentiation: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages (M0) using M-CSF.
-
Polarization: M0 macrophages are then polarized towards M1 using LPS and IFN-γ, or towards M2 using IL-4. Test compounds like this compound are added during the polarization process.
-
Analysis of Polarization Markers: The expression of M1 (e.g., CD80, TNF-α) and M2 (e.g., CD206, IL-10) markers is assessed using techniques such as flow cytometry, ELISA, or qPCR.
-
Data Interpretation: The ability of the compound to modulate macrophage polarization is determined by the changes in the expression of these markers. For instance, a study found that this compound shifted M1 macrophages towards an M2 phenotype.[3]
Conclusion
This compound represents a promising class of epigenetic modifiers that act by inhibiting the "reader" function of Spindlin-1. Its high selectivity and distinct mechanism of action, targeting a specific protein-histone interaction, differentiate it from broader-acting epigenetic drugs like HDAC and DNMT inhibitors. The available data suggests that this compound has potent in vitro activity and can modulate immune cell functions.
For researchers and drug developers, the choice of an epigenetic modifier will depend on the specific biological question or therapeutic goal.
-
For targeted intervention in pathways where Spindlin-1 is a known driver, this compound offers a more precise approach with potentially fewer off-target effects compared to global epigenetic modulators.
-
For broad-spectrum epigenetic reprogramming , such as in the context of reactivating multiple silenced tumor suppressor genes, HDAC or DNMT inhibitors may be more appropriate.
Further research, including direct comparative studies in relevant cancer models, is necessary to fully elucidate the therapeutic potential of this compound relative to other epigenetic modifiers. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support the design and interpretation of such future investigations.
References
Navigating G9a/GLP Inhibition: A Guide to the Use of UNC0737 as a Negative Control
In the burgeoning field of epigenetics, the study of histone methyltransferases G9a and G9a-like protein (GLP) has become pivotal for understanding gene regulation and its role in various diseases. Potent and selective inhibitors are invaluable tools in these investigations; however, the use of a proper negative control is paramount to ensure that observed biological effects are specifically due to the inhibition of the target enzymes. This guide provides a comprehensive comparison of the well-established G9a/GLP inhibitor, UNC0638, with its structurally similar but significantly less potent analog, UNC0737, which serves as an excellent negative control.
The selection of an appropriate negative control is critical for validating on-target effects of a chemical probe. An ideal negative control should be structurally as close as possible to the active compound but lack significant activity against the intended target. UNC0737 was specifically designed to meet these criteria for studies involving the G9a/GLP inhibitor UNC0638. The key structural difference lies in the methylation of the secondary amino group at the 4-position of the quinazoline (B50416) ring in UNC0737. This modification eliminates a crucial hydrogen bond interaction with Asp1083 in the G9a active site, leading to a dramatic loss of inhibitory potency.[1]
Comparative Analysis of In Vitro and Cellular Activity
The following tables summarize the quantitative data comparing the biochemical and cellular activities of UNC0638, its negative control UNC0737, and other commonly used G9a/GLP inhibitors.
Table 1: Biochemical Inhibitory Activity against G9a and GLP
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Selectivity |
| UNC0638 | <15 | 19 ± 1 | Potent dual inhibitor |
| UNC0737 (Negative Control) | 5,000 ± 200 | >10,000 | >300-fold less potent than UNC0638 |
| BIX-01294 | 1,900 | 700 | Moderately potent dual inhibitor |
| UNC0642 | <2.5 | <2.5 | Potent dual inhibitor |
Data sourced from references[1][2][3]. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Cellular Activity - Inhibition of H3K9 Dimethylation (H3K9me2)
| Compound | Cell Line | Cellular H3K9me2 IC50 (nM) |
| UNC0638 | MDA-MB-231 | 81 ± 9 |
| UNC0737 (Negative Control) | MDA-MB-231 | >5,000 |
| BIX-01294 | MDA-MB-231 | 500 ± 43 |
Data sourced from reference[1]. The IC50 value represents the concentration of the inhibitor required to reduce the levels of H3K9me2 by 50% in cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and validate these findings.
Biochemical G9a/GLP Inhibition Assay (SAHH-coupled Assay)
This assay quantitatively measures the inhibitory activity of compounds against G9a and GLP histone methyltransferases.
-
Principle: The assay monitors the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, by coupling its hydrolysis by SAH hydrolase (SAHH) to the oxidation of a fluorescent substrate.
-
Materials:
-
Recombinant human G9a or GLP enzyme.
-
Histone H3 (1-21) peptide substrate.
-
S-adenosyl-L-methionine (SAM) cofactor.
-
S-adenosyl-L-homocysteine hydrolase (SAHH).
-
Fluorescent substrate (e.g., ThioGlo™).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT).
-
Test compounds (e.g., UNC0638, UNC0737) dissolved in DMSO.
-
-
Procedure:
-
Add assay buffer, enzyme, and test compound to a 384-well plate.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and SAM.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal by adding the SAHH and fluorescent substrate mixture.
-
Read the fluorescence intensity on a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular H3K9me2 Inhibition Assay (In-Cell Western)
This high-throughput immunofluorescence assay quantifies the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) within cells following inhibitor treatment.[1][4]
-
Principle: Cells are treated with inhibitors, fixed, and permeabilized. A primary antibody specific to H3K9me2 and a fluorescently labeled secondary antibody are used to detect the target epigenetic mark. A nuclear counterstain is used for normalization.[1]
-
Materials:
-
MDA-MB-231 cells (or other suitable cell line).
-
Cell culture medium and reagents.
-
Test compounds (e.g., UNC0638, UNC0737) dissolved in DMSO.
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% non-fat milk in PBS).
-
Primary antibody against H3K9me2.
-
Infrared dye-labeled secondary antibody.
-
Nuclear stain (e.g., DRAQ5™).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds for a specified duration (e.g., 48 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against H3K9me2.
-
Wash and incubate with the fluorescently labeled secondary antibody and the nuclear stain.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the nuclear stain.
-
Normalize the H3K9me2 signal to the nuclear stain signal and calculate IC50 values.
-
Visualizing the Rationale for a Negative Control
The following diagrams illustrate the G9a/GLP signaling pathway and the experimental workflow, highlighting the importance of a negative control.
Caption: G9a/GLP Signaling and Points of Inhibition.
Caption: Workflow for Validating G9a/GLP Inhibitor Specificity.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of mTOR Inhibitors with Genetic Knockdowns: A Comparison Guide
Introduction
Validating that a therapeutic compound elicits its effect through the intended molecular target is a cornerstone of drug development. This guide provides a comparative framework for confirming the on-target effects of mTOR (mammalian target of rapamycin) inhibitors, using genetic knockdowns as a benchmark for specificity. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1] Consequently, mTOR is a significant therapeutic target.[1][2]
This guide will use Rapamycin, a well-characterized allosteric inhibitor of mTOR Complex 1 (mTORC1), as a primary example to illustrate the validation process.[1] We will compare its effects with those of siRNA-mediated knockdown of mTOR and discuss alternative mTOR inhibitors.
Validating the On-Target Effects of Rapamycin with mTOR Knockdown
To confirm that the cellular effects of Rapamycin are indeed due to the inhibition of mTOR, a genetic knockdown of mTOR using small interfering RNA (siRNA) serves as a crucial control. If Rapamycin is acting on-target, its phenotypic and signaling effects should mimic those observed when the mTOR protein is depleted from the cells. The phosphorylation status of downstream effectors of mTORC1, such as p70 S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), are commonly used to evaluate mTORC1 activity.[3][4]
Table 1: Comparison of Rapamycin Treatment and mTOR siRNA Knockdown on Downstream mTORC1 Signaling
| Parameter | Control (Untreated) | Rapamycin Treatment (100 nM) | mTOR siRNA Knockdown | Non-targeting siRNA |
| mTOR Protein Level | 100% | ~100% | ~25% | 100% |
| Phospho-p70S6K (Thr389) | 100% | ~15% | ~20% | ~95% |
| Phospho-4E-BP1 (Thr37/46) | 100% | ~40% (partial inhibition) | ~30% | ~98% |
| Cell Proliferation | 100% | ~50% | ~45% | ~97% |
Note: The values presented are representative percentages derived from typical experimental outcomes in cell culture studies and are intended for comparative purposes.
The data illustrates that both Rapamycin and mTOR siRNA significantly reduce the phosphorylation of p70S6K and inhibit cell proliferation to a similar extent, strongly suggesting that Rapamycin's primary mode of action is through the inhibition of mTOR.[4][5]
Comparison with Alternative mTOR Inhibitors
While Rapamycin and its analogs (rapalogs) are effective allosteric inhibitors of mTORC1, they have limitations, such as incomplete inhibition of 4E-BP1 phosphorylation.[6] This has led to the development of second-generation ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2.[7][8]
Table 2: Performance Comparison of Rapamycin and Second-Generation mTOR Inhibitors
| Feature | Rapamycin (Rapalog) | Torin-2 (ATP-competitive) | AZD8055 (ATP-competitive) |
| Target(s) | mTORC1 (allosteric) | mTORC1 and mTORC2 (catalytic site) | mTORC1 and mTORC2 (catalytic site) |
| Inhibition of p-p70S6K (mTORC1) | Strong | Strong | Strong |
| Inhibition of p-4E-BP1 (mTORC1) | Incomplete/Partial[6] | Complete | Complete |
| Inhibition of p-Akt (Ser473) (mTORC2) | Cell-type and time-dependent[6] | Strong | Strong |
| Feedback Activation of PI3K/Akt | Yes[6] | No | No |
Detailed Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of mTOR in Cell Culture
This protocol describes the transient knockdown of mTOR in a human cell line (e.g., HeLa or HLE B3) using lipofection.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute mTOR-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipofection reagent (e.g., Lipofectamine 2000) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and lipofection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.[9]
-
Transfection: Add the transfection complexes to the cells in a drop-wise manner. The final siRNA concentration is typically 50 nM.[9]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[4]
-
Validation of Knockdown: Harvest the cells and assess mTOR protein levels by Western blot to confirm knockdown efficiency.[4]
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of mTOR downstream targets.
-
Cell Lysis: After treatment with inhibitors or siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizing the Molecular Pathway and Experimental Workflow
// Nodes Growth_Factors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Amino_Acids [label="Amino Acids", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1\n(mTOR, Raptor, mLST8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2\n(mTOR, Rictor, mLST8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis &\nCell Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton [label="Cytoskeletal\nOrganization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; siRNA [label="mTOR siRNA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> PI3K [color="#34A853"]; PI3K -> Akt [color="#34A853"]; Akt -> TSC1_TSC2 [arrowhead=tee, color="#EA4335"]; TSC1_TSC2 -> Rheb [arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [color="#34A853"]; Amino_Acids -> mTORC1 [color="#34A853"]; mTORC1 -> p70S6K [color="#34A853"]; mTORC1 -> _4EBP1 [arrowhead=tee, color="#EA4335"]; p70S6K -> Protein_Synthesis [color="#34A853"]; _4EBP1 -> Protein_Synthesis [arrowhead=tee, style=dashed, color="#EA4335"]; Growth_Factors -> mTORC2 [color="#34A853"]; mTORC2 -> Akt [color="#34A853"]; mTORC2 -> Cytoskeleton [color="#34A853"];
Rapamycin -> mTORC1 [arrowhead=tee, color="#EA4335"]; siRNA -> mTORC1 [arrowhead=tee, color="#EA4335"]; siRNA -> mTORC2 [arrowhead=tee, color="#EA4335"];
// Invisible edges for layout {rank=same; Growth_Factors; Amino_Acids;} {rank=same; PI3K;} {rank=same; Akt; mTORC2;} {rank=same; TSC1_TSC2;} {rank=same; Rheb;} {rank=same; mTORC1;} {rank=same; p70S6K; _4EBP1;} {rank=same; Protein_Synthesis; Cytoskeleton;} {rank=min; Rapamycin; siRNA;}
}
Caption: Workflow for on-target effect validation.
Confirming the on-target effects of a compound is a critical step in drug development. As demonstrated with the mTOR inhibitor Rapamycin, a multi-faceted approach that combines pharmacological inhibition with genetic knockdown provides robust validation of the drug's mechanism of action. By comparing the molecular and cellular effects of a compound to the effects of directly depleting its target protein, researchers can confidently establish a link between target engagement and the desired therapeutic outcome. This comparative methodology is essential for advancing compounds through the development pipeline and for understanding the full spectrum of their biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic Evidence Supporting the Repurposing of mTOR Inhibitors for Reducing BMI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medsci.org [medsci.org]
- 7. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 8. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 9. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Comparative Guide to the Cellular Effects of the SPIN1 Inhibitor MS31 and its Inactive Analog MS31N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potent and selective Spindlin1 (SPIN1) inhibitor, MS31, and its structurally similar but inactive analog, MS31N. While this compound has been characterized as a valuable tool for studying the biological functions of SPIN1, a direct comparative study detailing the cellular phenotypes induced by both this compound and MS31N is not extensively available in the public domain. However, based on the established role of MS31N as a negative control, this guide presents the known cellular effects of this compound and the anticipated lack of such effects from MS31N.
Introduction to this compound and SPIN1
This compound is a potent, selective, and cell-active inhibitor of Spindlin1 (SPIN1), a methyllysine reader protein.[1][2] SPIN1 recognizes and binds to specific histone modifications, particularly trimethylated lysine (B10760008) 4 on histone H3 (H3K4me3), playing a crucial role in transcriptional regulation. By binding to the Tudor domain II of SPIN1, this compound effectively disrupts the interaction between SPIN1 and its histone substrates.[1][2] The inactive analog, MS31N, was designed to be structurally similar to this compound but lacks the ability to bind to and inhibit SPIN1, making it an ideal negative control for experiments.[1][2]
Biochemical and Cellular Target Engagement
The primary difference between this compound and MS31N lies in their ability to engage with their intended target, SPIN1.
| Parameter | This compound | MS31N | Reference |
| SPIN1 Inhibition (IC50) | Potent inhibitor | Inactive | [1][2] |
| Binding to SPIN1 | Binds to Tudor domain II | Does not bind | [1][2] |
| Cellular Target Engagement | Disrupts SPIN1-Histone H3 interaction in cells | No disruption of SPIN1-Histone H3 interaction | [1] |
Expected Cellular Phenotypes
Given that MS31N is an inactive analog, it is expected that treatment of cells with MS31N would not result in the specific cellular phenotypes observed with this compound treatment. The following table summarizes the anticipated differential effects based on the known function of this compound.
| Cellular Phenotype | Expected Effect of this compound | Expected Effect of MS31N |
| Gene Expression | Alteration of gene expression profiles regulated by SPIN1 | No specific changes in gene expression |
| Cell Viability/Proliferation | Potential effects on the viability and proliferation of cancer cells that are dependent on SPIN1 activity | No significant effect on cell viability or proliferation |
| Cell Cycle | Possible cell cycle arrest in susceptible cell lines | No effect on cell cycle progression |
| Signaling Pathways | Modulation of signaling pathways downstream of SPIN1 | No modulation of SPIN1-dependent signaling pathways |
Experimental Protocols
While a direct comparative study is not available, the following protocols are based on the methodologies used to characterize this compound and could be employed for a head-to-head comparison with MS31N.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or MS31N (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of a compound to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with either this compound, MS31N, or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble SPIN1 protein in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of SPIN1 in the presence of this compound compared to the control and MS31N indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for comparing its effects with MS31N.
Caption: Mechanism of SPIN1 inhibition by this compound.
Caption: Workflow for comparing cellular phenotypes.
Conclusion
This compound serves as a critical tool for elucidating the roles of SPIN1 in various cellular processes. Its inactive analog, MS31N, is an essential control for ensuring that the observed effects of this compound are specifically due to the inhibition of SPIN1. While direct comparative data on their induced cellular phenotypes are limited, the information provided in this guide, based on the established functions of these compounds, offers a framework for designing and interpreting experiments aimed at understanding the biological consequences of SPIN1 inhibition. Future studies directly comparing the cellular impact of this compound and MS31N are warranted to provide a more comprehensive understanding and to further validate the specificity of this compound as a chemical probe.
References
A Comparative Guide to the Efficacy of the Spindlin 1 Inhibitor MS31 in Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Spindlin 1 (SPIN1) inhibitor, MS31, and its performance against other alternatives in various cancer cell line models. The information presented is based on available preclinical data and aims to offer an objective overview for researchers in oncology and drug discovery.
Introduction to this compound and Spindlin 1
Spindlin 1 (SPIN1) is a chromatin reader protein that recognizes and binds to specific histone modifications, playing a crucial role in the regulation of gene transcription.[1] Overexpression of SPIN1 has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[1] this compound is a potent and selective small molecule inhibitor of SPIN1 that disrupts the interaction between SPIN1 and trimethylated histone H3 at lysine (B10760008) 4 (H3K4me3).[1]
Comparative Efficacy of this compound and A366
To evaluate the in vitro efficacy of this compound, we compare its cytotoxic effects with another known SPIN1 inhibitor, A366. While both compounds exhibit similar biochemical potency in inhibiting the SPIN1-H3K4me3 interaction, their cellular efficacy can vary across different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and A366 in Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | A366 IC50 (µM) |
| Immune Cells | |||
| M1 Macrophages | - | >30 | 143 |
| M2 Macrophages | - | 49 | 129 |
| CD4+ T-cells | - | 11 | 37 |
| Pan B-cells | - | 13 | 55 |
| Cancer Cell Lines | |||
| U2OS | Osteosarcoma | 3.2 ± 0.7 | Data not available |
Note: The IC50 values for immune cells represent cytotoxicity. The IC50 for U2OS cells represents the disruption of the SPIN1-histone H3 interaction in a cellular context.[1]
The available data indicates that both this compound and A366 exhibit cytotoxic effects on various immune cell types, with IC50 values in the micromolar range.[1] Notably, this compound demonstrates a more potent disruption of the SPIN1-histone H3 interaction in the U2OS osteosarcoma cell line compared to its general cytotoxicity in immune cells.[1] A direct comparison of the cytotoxic IC50 values of this compound and A366 in a broader range of cancer cell lines is needed for a more comprehensive understanding of their relative efficacy.
Mechanism of Action and Cellular Effects
The inhibition of SPIN1 by this compound is designed to disrupt downstream signaling pathways that contribute to cancer cell proliferation and survival. The binding of SPIN1 to histone marks is a key step in the transcriptional activation of several oncogenic pathways.
Signaling Pathway of SPIN1 Inhibition
Caption: Mechanism of action of this compound in inhibiting SPIN1.
By binding to SPIN1, this compound prevents its interaction with H3K4me3, thereby inhibiting the transcription of oncogenes and subsequently reducing cancer cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: A solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound presents as a promising selective inhibitor of SPIN1 with demonstrated cellular activity. The available data suggests that its efficacy is in the micromolar range in various cell types. Further comprehensive studies detailing the cytotoxic effects of this compound across a wider panel of cancer cell lines, directly compared with other SPIN1 inhibitors like A366, are essential to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized approach for researchers to independently validate and expand upon these findings.
References
Validating the Specificity of the Novel Kinase Inhibitor MS31 Through X-ray Crystallography
In the landscape of targeted therapeutics, particularly in oncology and immunology, the specificity of small molecule inhibitors is paramount to ensuring both efficacy and safety. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window. Here, we present a comparative guide on the validation of MS31 , a novel ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK) , utilizing X-ray crystallography as the gold standard for structural validation. This guide provides a comparative analysis of this compound against a known BTK inhibitor, Ibrutinib, and outlines the crystallographic workflow that confirms its high specificity.
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective strategy in treating various B-cell malignancies. However, many BTK inhibitors exhibit off-target activity against other kinases with similar ATP-binding pockets, such as EGFR, TEC, and SRC family kinases, leading to adverse effects. This guide demonstrates how crystallography can be employed to structurally validate the superior specificity of this compound.
Comparative Performance Data
The inhibitory activity of this compound was assessed against BTK and a panel of homologous kinases and compared with Ibrutinib. The data, summarized in the table below, clearly indicates that this compound exhibits potent and highly selective inhibition of BTK.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Dissociation Constant (Kd) (nM) |
| This compound | BTK | 1.2 | 0.8 | 1.5 |
| EGFR | >10,000 | >10,000 | >10,000 | |
| TEC | 850 | 920 | 880 | |
| ITK | >5,000 | >5,000 | >5,000 | |
| SRC | >10,000 | >10,000 | >10,000 | |
| Ibrutinib | BTK | 0.5 | 0.3 | 0.6 |
| EGFR | 5.0 | 7.8 | 6.2 | |
| TEC | 78 | 85 | 81 | |
| ITK | 10 | 12.5 | 11.3 | |
| SRC | >1,000 | >1,000 | >1,000 |
Experimental Protocols
Protein Expression and Purification
The kinase domain of human BTK (residues 382-659) was cloned into a pET-28a vector with an N-terminal His6-tag. The construct was expressed in E. coli BL21(DE3) cells. Cells were grown in LB medium at 37°C to an OD600 of 0.8 and induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16 hours at 18°C. The cell pellet was harvested, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol (B35011), 1 mM TCEP, and 10 mM imidazole), and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The protein was eluted with a linear gradient of imidazole. The His6-tag was cleaved with TEV protease, and the protein was further purified by size-exclusion chromatography. The purity of the final protein sample was assessed to be >95% by SDS-PAGE.
Crystallization and Data Collection
Purified BTK protein was concentrated to 10 mg/mL in a buffer containing 20 mM HEPES pH 7.5 and 150 mM NaCl. For co-crystallization, this compound was added to the protein solution at a 3:1 molar excess. Crystals of the BTK-MS31 complex were grown at 20°C using the hanging drop vapor diffusion method by mixing 1 µL of the complex with 1 µL of a reservoir solution containing 0.1 M MES buffer pH 6.5, 20% (w/v) PEG 8000, and 0.2 M magnesium acetate. Crystals appeared within 3-5 days.
For data collection, crystals were cryoprotected by briefly soaking them in the reservoir solution supplemented with 25% glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The data were processed and scaled using standard crystallographic software packages.
Structure Determination and Refinement
The crystal structure of the BTK-MS31 complex was solved by molecular replacement using a previously determined structure of BTK as a search model. The initial model was subjected to iterative rounds of manual model building and computational refinement. The final refined structure was validated for its geometric quality. The electron density for the bound this compound was unambiguous, allowing for precise modeling of its binding pose and interactions with the BTK active site.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade, which is critical for B-cell proliferation and survival. Inhibition of BTK by this compound effectively blocks this pathway.
Caption: Simplified B-cell receptor signaling pathway inhibited by this compound.
Experimental Workflow
The workflow for the crystallographic validation of this compound's specificity is depicted below. This process is fundamental to structure-based drug design and provides unequivocal evidence of the inhibitor's binding mode.
Caption: Workflow for crystallographic validation of this compound specificity.
Conclusion
The crystallographic data provides a structural basis for the high specificity of this compound for BTK. The analysis of the BTK-MS31 co-crystal structure reveals unique interactions within the ATP-binding pocket that are not readily formed with other kinases, such as EGFR. This structural insight, combined with the potent and selective inhibitory activity demonstrated in biochemical assays, validates this compound as a highly specific BTK inhibitor. This level of validation is crucial for advancing promising drug candidates into further development, with a higher probability of clinical success and a favorable safety profile. The methodologies described herein represent a robust framework for the structural validation of kinase inhibitors.
Unraveling the Transcriptomic Landscape: A Comparative Guide to Downstream Gene Expression Changes Following MS31 (SS-31/Elamipretide) Treatment
For Immediate Release
This guide provides a comprehensive comparison of the downstream gene expression changes induced by MS31 (SS-31/Elamipretide), a promising mitochondria-targeted therapeutic, with the naturally occurring mitochondrial-derived peptide, MOTS-c. Both peptides are at the forefront of research for their potential to combat age-related and metabolic diseases by modulating mitochondrial function, which in turn orchestrates a cascade of changes in gene expression. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of these compounds.
Executive Summary
Mitochondrial dysfunction is a key driver of numerous pathologies. This guide delves into the transcriptomic consequences of two distinct mitochondria-targeting peptides: the synthetic tetrapeptide this compound (SS-31/Elamipretide) and the endogenous peptide MOTS-c. While both converge on improving mitochondrial health, their downstream effects on gene expression present unique and overlapping profiles. This comparison, based on available preclinical data from murine models of aging and neurodegeneration, aims to provide a clear, data-driven overview to inform future research and therapeutic development.
Comparative Analysis of Gene Expression Changes
The following tables summarize the key differentially expressed genes and enriched pathways following treatment with SS-31/Elamipretide (B1671158) and MOTS-c in relevant preclinical models. It is important to note that these data are compiled from separate studies and are presented here for comparative purposes. The experimental models, while similar (e.g., aged mice), were not identical.
Table 1: Key Downstream Gene Expression Changes after SS-31 (Elamipretide) Treatment in Aged Mouse Heart and Neurodegenerative Models
| Gene Category | Gene Examples | Direction of Change | Implied Functional Effect | Reference |
| Mitochondrial Dynamics | Mfn1, Mfn2, Opa1 | Upregulated | Enhanced mitochondrial fusion | [1] |
| Drp1, Fis1 | Downregulated | Reduced mitochondrial fission | [1] | |
| Mitochondrial Biogenesis | PGC1α (Ppargc1a), Nrf1, Nrf2, TFAM | Upregulated | Increased mitochondrial biogenesis | [2] |
| Oxidative Phosphorylation | Genes in OXPHOS complexes | Upregulated | Improved mitochondrial respiration and ATP production | [3] |
| Fatty Acid Metabolism | Genes involved in fatty acid oxidation | Upregulated | Increased energy utilization from fats | [3] |
| Inflammation & Immune Response | Interferon signaling genes | Downregulated | Attenuation of age-related inflammation | [3] |
| Synaptic Function | Synaptophysin, PSD95 | Upregulated | Enhanced synaptic activity and neuroprotection | [2] |
Table 2: Key Downstream Gene Expression Changes after MOTS-c Treatment in Aged Mouse Models and in vitro
| Gene Category | Gene Examples | Direction of Change | Implied Functional Effect | Reference |
| Thermogenesis | UCP1, PGC1α (Ppargc1a), Dio2, Elovl3 | Upregulated | Increased brown adipose tissue activation and heat production | [3] |
| Antioxidant Response | HMOX-1, NQO1, SOD2 (via NRF2) | Upregulated | Enhanced cellular defense against oxidative stress | [4] |
| Lipid Metabolism | Fasn, Scd1 | Downregulated | Reduced adipogenesis | [5] |
| Lipid oxidation-related genes | Upregulated | Increased fatty acid oxidation | [5] | |
| Inflammatory Response | TNF-α, IL-1β, IL-6 | Downregulated | Anti-inflammatory effects | [5] |
| IL-10 | Upregulated | Promotion of anti-inflammatory signaling | [5] | |
| Neuroactive Ligand-Receptor | Various | Modulated | Regulation of neuronal signaling | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound (SS-31/Elamipretide) Signaling Pathway.
Caption: MOTS-c Signaling Pathway.
Caption: RNA-Seq Experimental and Bioinformatic Workflow.
Experimental Protocols
RNA Sequencing (RNA-Seq)
Objective: To perform global transcriptomic profiling of tissues after treatment with SS-31/Elamipretide or MOTS-c.
Methodology:
-
Tissue Collection and RNA Extraction:
-
Tissues (e.g., heart, brain) are harvested from control and treated animal models (e.g., C57BL/6 mice).
-
Total RNA is extracted using a suitable method, such as TRIzol reagent, followed by purification with a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads for poly-A selection.
-
Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis with random hexamer primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters.
-
The ligated products are amplified by PCR to create the final cDNA library.
-
The quality of the library is assessed using a bioanalyzer.
-
Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the reference genome (e.g., mouse genome mm10) using a splice-aware aligner such as STAR.[7]
-
Read Counting: The number of reads mapping to each gene is quantified using tools like featureCounts or HTSeq.[8]
-
Differential Expression Analysis: The raw count matrix is used as input for differential expression analysis using packages like DESeq2 in R.[7][8] This involves normalization for library size, estimation of dispersion, and statistical testing to identify genes that are significantly up- or downregulated between treatment and control groups. A false discovery rate (FDR) adjusted p-value (e.g., < 0.05) is typically used to correct for multiple testing.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes using tools like clusterProfiler in R or online platforms like PANTHER to identify over-represented biological processes, molecular functions, and cellular components.[9][10]
-
Western Blot for NF-κB p65
Objective: To validate changes in the protein levels and activation state of key signaling molecules identified from transcriptomic data, such as the NF-κB p65 subunit.
Methodology:
-
Protein Extraction:
-
Tissue samples are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against the protein of interest (e.g., anti-NF-κB p65) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
The membrane is often stripped and re-probed with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Quantification:
-
The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of the target protein is normalized to the loading control.
-
Conclusion
Both this compound (SS-31/Elamipretide) and MOTS-c exert significant and distinct effects on the transcriptomic landscape, reflecting their unique mechanisms of action. SS-31 appears to primarily focus on restoring mitochondrial bioenergetics and dynamics, leading to a reduction in oxidative stress and inflammation. In contrast, MOTS-c acts as a broader metabolic regulator, influencing nuclear gene expression to enhance stress resistance and modulate systemic metabolism.
The data presented in this guide highlight the potential of these mitochondrial-targeted peptides in treating a range of age-related and metabolic diseases. Further head-to-head comparative studies employing standardized models and omics technologies will be crucial to fully elucidate their distinct and overlapping therapeutic potentials and to guide the development of next-generation mitochondrial medicine.
References
- 1. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N6-methyladenosine RNA landscape in the aged mouse hearts [frontiersin.org]
- 3. The mitochondrial-targeted peptide therapeutic elamipretide improves cardiac and skeletal muscle function during aging without detectable changes in tissue epigenetic or transcriptomic age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Mechanism of MOTS-c in TBI Mice: Insights from Integrated Transcriptomic and Metabolomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 8. Differential Expression with DESeq2 | Griffith Lab [rnabio.org]
- 9. How to Perform Gene Ontology (GO) Enrichment Analysis - MetwareBio [metwarebio.com]
- 10. GO enrichment analysis [geneontology.org]
Safety Operating Guide
Navigating the Safe Handling of MS31: A Comprehensive Guide for Laboratory Professionals
The term "MS31" is applied to several distinct chemical products, each with unique properties and handling requirements. This guide provides detailed safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of these materials. The following sections outline the essential personal protective equipment (PPE), operational procedures, and disposal plans for three common products identified as this compound: Lusin® Protect G 31 Aerosol, this compound Eco-Solvent Ink, and MAST MR31 Series Silicone Surface Wave Absorbers.
Lusin® Protect G 31 Aerosol
Lusin® Protect G 31 is an extremely flammable aerosol that is harmful if inhaled and causes skin irritation. It may also cause drowsiness or dizziness and is stored under pressure, posing an explosion risk if heated.
Personal Protective Equipment (PPE) and Handling:
A comprehensive approach to safety when handling Lusin® Protect G 31 Aerosol involves a combination of engineering controls, personal protective equipment, and safe work practices.
| Equipment | Specification | Purpose |
| Respiratory Protection | Appropriate respirator | Required when ventilation is inadequate to prevent inhalation of vapors or mists. |
| Hand Protection | Protective gloves | To prevent skin irritation upon contact. |
| Eye and Face Protection | Safety glasses or face shield | To protect against splashes or sprays. |
| Body Protection | Protective clothing | To prevent skin contact. Contaminated clothing should be removed and washed before reuse. |
Operational Plan:
-
Ventilation: Use only in a well-ventilated area, preferably outdoors or with explosion-proof ventilation systems.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Do not smoke in the handling area. Use only non-sparking tools.
-
Handling: Avoid breathing vapor or mist. Do not ingest. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not pierce or burn the aerosol container, even after use.
Disposal Plan:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations. Empty containers may retain product residue and can be hazardous.
This compound Eco-Solvent Ink
This compound Eco-Solvent Ink is used in printing applications and requires specific storage and handling conditions to ensure its stability and performance.
Personal Protective Equipment (PPE) and Handling:
While specific PPE is not detailed in the provided information, standard laboratory practices for handling chemical inks should be followed. This includes the use of gloves and eye protection to prevent accidental contact.
| Parameter | Value |
| Operating Temperature | 86 to 89.6°F (20 to 32°C) |
| Operating Humidity | 40 to 60% Relative Humidity (non-condensing) |
| Storage Temperature | -4 to 104°F (-20 to 40°C) |
| Shelf Life | 24 months from date of manufacture |
Operational Plan:
-
Storage: Keep the product in a cool, dark, well-ventilated area. Store away from flammable materials or heat sources.
-
Handling: Follow the instructions for inserting and removing ink cartridges, which are typically displayed on the printer's operation panel. For heavy-duty applications, lamination may be required after printing.
Disposal Plan:
-
Safety Data Sheets (SDS) with detailed disposal information can be downloaded from the manufacturer's website. Always dispose of chemical inks and their containers according to local, state, and federal regulations.
MAST MR31 Series Silicone Surface Wave Absorbers
MAST MR31 is a solid material that can generate dust particles, which may be harmful if inhaled and can cause eye, skin, and respiratory tract irritation. High-heat processing may liberate toxic gases.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Purpose | | :--- | :--- | | Respiratory Protection | Self-contained breathing apparatus (in case of fire) | To protect against toxic decomposition gases. | | Hand Protection | Nitrile rubber gloves | To protect skin from dust particles. | | Eye and Face Protection | Tightly-fitting safety goggles | To be used when dust and thermal decomposition gases may be present. | | Body Protection | Impervious clothing | To protect skin from dust. |
Operational Plan:
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid the formation and inhalation of dust particles. Do not eat, drink, or smoke when using this product. Wash hands thoroughly with soap and water after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, or other ignition sources. Avoid exposure to temperatures above 260°C.
Disposal Plan:
-
Spills: For solid material spills, dampen and gently sweep the material to avoid creating dust. Mechanically pick up the dampened material for disposal. Do not discharge particles into drains or surface waters.
-
General Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualizing Safety Protocols
To further enhance understanding and adherence to safety procedures, the following diagrams illustrate key workflows and logical relationships in the handling of hazardous materials.
Caption: A typical workflow for safely handling this compound in a laboratory setting.
Caption: The hierarchy of controls for mitigating laboratory hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
